Product packaging for Spisulosine(Cat. No.:CAS No. 196497-48-0)

Spisulosine

Cat. No.: B1684007
CAS No.: 196497-48-0
M. Wt: 285.5 g/mol
InChI Key: YRYJJIXWWQLGGV-ZWKOTPCHSA-N
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Description

1-deoxysphinganine is a bioactive sphingoid, sphinganine, in which the terminal hydroxy group has been replaced by a hydrogen. It has a role as an antineoplastic agent. It is a sphingoid and an amino alcohol. It is functionally related to a sphinganine. It is a conjugate base of a 1-deoxysphinganine(1+).
from marine organism, Spisula polynyma;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO B1684007 Spisulosine CAS No. 196497-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-aminooctadecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYJJIXWWQLGGV-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432931
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196497-48-0
Record name Spisulosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPISULOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the marine clam Spisula polynyma. It is a structural analog of sphingosine, a fundamental component of sphingolipids that play crucial roles in cellular signaling.[1][2] As an antineoplastic agent, this compound has garnered significant interest in the scientific community for its potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] Its mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway, making it a valuable tool for cancer research and a potential candidate for drug development. This guide provides a detailed examination of its chemical structure, stereochemistry, physicochemical properties, biological activity, and the experimental protocols used for its synthesis and evaluation.

Chemical Structure and Stereochemistry

The precise chemical identity and three-dimensional arrangement of atoms in this compound are critical to its biological function.

Structural Elucidation

This compound is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-aminooctadecan-3-ol . The molecular formula is C₁₈H₃₉NO .[1][2] The structure features a long aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro configuration is a key feature of its stereochemistry.

Spisulosine_Structure cluster_backbone Octadecane Backbone cluster_groups Functional Groups C1 CH₃ (C1) C2 C(H)(NH₂) (C2 - S) C1->C2 C3 C(H)(OH) (C3 - R) C2->C3 NH2 Amino Group C2->NH2 C4_C18 —(CH₂)₁₄—CH₃ (C4-C18) C3->C4_C18 OH Hydroxyl Group C3->OH

A simplified representation of this compound's structure.

Physicochemical Properties

The physicochemical properties of a compound are essential for understanding its behavior in biological systems and for formulation development. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₉NO[1][2]
Molecular Weight 285.5 g/mol [1][2]
IUPAC Name (2S,3R)-2-aminooctadecan-3-ol[1]
Synonyms ES-285, 1-deoxysphinganine, (+)-Spisulosine[1]
CAS Number 196497-48-0[1]
Computed XLogP3-AA 6.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 15[1]

Biological Activity and Mechanism of Action

Antiproliferative Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate cancers, as well as leukemia.

Cell LineCancer TypeReported IC₅₀Source(s)
MCF-7Breast Cancer< 1 µM[3]
HCT-116Colon Cancer< 1 µM[3]
Caco-2Colon Cancer< 1 µM[3]
JurkatT-cell Leukemia< 1 µM[3]
HeLaCervical Cancer< 1 µM[3]

Mechanism of Action

This compound exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a critical network that governs cell fate decisions like proliferation and apoptosis.

  • Inhibition of Sphingosine Kinase 1 (SPHK1) : this compound acts as an inhibitor of SPHK1. This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, this compound prevents the formation of S1P.

  • Ceramide Accumulation : The inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine, which can be subsequently acylated to form ceramide.[4][5][6] Ceramide is a well-established pro-apoptotic second messenger.

  • PKCζ Activation : Elevated levels of ceramide lead to the activation of atypical Protein Kinase C zeta (PKCζ).[7]

  • Induction of Apoptosis : The activation of PKCζ and other downstream effectors triggers the apoptotic cascade, leading to programmed cell death. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial pathway, evidenced by Bax translocation.[8][9][10]

Spisulosine_Pathway cluster_membrane Sphingolipid Metabolism cluster_downstream Apoptotic Cascade This compound This compound (ES-285) SPHK1 Sphingosine Kinase 1 (SPHK1) This compound->SPHK1 Inhibition Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P, Pro-survival) Sphingosine->S1P SPHK1 (Phosphorylation) Ceramide Ceramide (Pro-apoptotic) PKCz PKCζ Activation Ceramide->PKCz Activation Caspases Caspase Cascade (Caspase-3, -9) PKCz->Caspases Activation Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Execution

This compound's proposed mechanism of action via the sphingolipid pathway.

Experimental Protocols

Total Synthesis of (+)-Spisulosine

The total synthesis of (+)-Spisulosine has been achieved, confirming its absolute stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial erythro-configured amino alcohol motif.[3]

Synthesis_Workflow Start Chiral Starting Material AzaClaisen Substrate-controlled Aza-Claisen Rearrangement Start->AzaClaisen Erythro Erythro-configured Amino Alcohol Intermediate AzaClaisen->Erythro Deoxygenation Deoxygenation Erythro->Deoxygenation MethylSideChain Intermediate with Methyl Side-Chain Deoxygenation->MethylSideChain Wittig Wittig Olefination (Carbon Backbone Construction) MethylSideChain->Wittig Final (+)-Spisulosine Wittig->Final

Key strategic steps in the total synthesis of (+)-Spisulosine.

Methodology Outline:

  • Aza-Claisen Rearrangement : The synthesis often begins with a chiral precursor. A substrate-controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-configured amino alcohol core.[3] This[3][3]-heterosigmatropic rearrangement is a key step in setting the C2 and C3 stereocenters.

  • Deoxygenation : Following the rearrangement, a deoxygenation step is performed to create the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[3]

  • Wittig Olefination : The long aliphatic carbon backbone is constructed using a Wittig olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[3]

  • Purification : Final purification is typically achieved using column chromatography to yield the pure (+)-Spisulosine.

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of this compound is commonly determined using a colorimetric assay such as the MTT or SRB assay.[11][12]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (typically a serial dilution from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compound to exert its effect.

  • Viability Assessment :

    • For MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with a solvent (e.g., DMSO or isopropanol).

    • For SRB Assay : Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized.

  • Data Acquisition : The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

  • IC₅₀ Calculation : The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry that is essential for its potent anticancer activity. Its mechanism of action, centered on the inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of this compound has not only confirmed its structure but also provides a means for generating analogs for further structure-activity relationship studies. This detailed understanding of its chemistry and biology provides a solid foundation for researchers and drug development professionals exploring its potential as a novel chemotherapeutic agent.

References

An In-Depth Technical Guide to the Mechanism of Action of Spisulosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a 1-deoxysphingoid base isolated from the marine mollusk Spisula polynyma, has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound. The core of its action lies in the perturbation of sphingolipid metabolism, leading to the induction of apoptosis and modulation of the cytoskeleton. This document details the signaling pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key mechanisms to support further research and drug development efforts.

Core Mechanism of Action: Induction of de Novo Ceramide Synthesis and PKCζ Activation

The primary mechanism by which this compound exerts its anticancer effects is through the induction of intracellular ceramide accumulation via de novo synthesis.[1][2] Unlike many cancer therapies that target specific kinases or DNA replication, this compound's action initiates a cascade of events rooted in lipid signaling. This accumulation of ceramide, a well-known pro-apoptotic lipid, leads to the activation of the atypical protein kinase C isoform, PKCζ, which subsequently mediates downstream cellular responses.[1][2]

Notably, the antiproliferative effects of this compound appear to be independent of several common cancer-related signaling pathways, including the PI3K/Akt, JNK, and p38 MAPK pathways, as well as classical protein kinase C (PKC) isoforms.[1][2]

Signaling Pathway Diagram

Spisulosine_Mechanism cluster_inhibition Experimental Inhibition This compound This compound Ceramide_Synthase Ceramide Synthase (de novo synthesis) This compound->Ceramide_Synthase Induces Ceramide Ceramide (Increased Levels) Ceramide_Synthase->Ceramide PKCzeta PKCζ (Atypical PKC) Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Actin_Disassembly Actin Stress Fiber Disassembly PKCzeta->Actin_Disassembly Fumonisin_B1 Fumonisin B1 Fumonisin_B1->Ceramide_Synthase Inhibits

Caption: Core signaling pathway of this compound in cancer cells.

Quantitative Data on Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar to nanomolar range.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer (Androgen-Independent)1[1][2]
LNCaPProstate Cancer (Androgen-Dependent)1[1][2]
MCF-7Breast Cancer< 1[3]
HCT-116Colon Cancer< 1[3]
Caco-2Colorectal Adenocarcinoma< 1[3]
JurkatT-cell Leukemia< 1[3]
HeLaCervical Cancer< 1[3]

Key Cellular Effects of this compound

Induction of Apoptosis

This compound is a potent inducer of apoptosis. The accumulation of ceramide is a critical upstream event that triggers the apoptotic cascade. Evidence suggests the involvement of caspase-3 and caspase-12 in the execution of this compound-induced cell death.[2]

Apoptosis Induction Pathway

Apoptosis_Pathway This compound This compound Ceramide Increased Ceramide This compound->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Caspase12 Caspase-12 Activation PKCzeta->Caspase12 Caspase3 Caspase-3 Activation Caspase12->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway.

Modulation of the Actin Cytoskeleton

A distinct morphological effect of this compound treatment is the disassembly of actin stress fibers.[4][5] This leads to changes in cell shape, with cells initially becoming fusiform and eventually rounding up, losing their focal adhesions.[4][5] This effect is mediated through the modulation of Rho protein signaling, a key regulator of the actin cytoskeleton.[4]

Workflow for Visualizing Actin Disassembly

Actin_Workflow start Seed cells on coverslips treat Treat with this compound (e.g., 1 µM for 24h) start->treat fix Fix with 4% Paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain Stain with Phalloidin-FITC (for F-actin) and DAPI (for nucleus) permeabilize->stain image Image with Fluorescence Microscope stain->image

Caption: Experimental workflow for actin cytoskeleton analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for PKCζ Activation

This protocol is to detect the activation of PKCζ following this compound treatment.

  • Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PKCζ (Thr410) and total PKCζ overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ceramide Level Quantification

This protocol is to measure the increase in intracellular ceramide levels.

  • Treatment and Lipid Extraction: Treat cells with this compound (e.g., 1 µM) with or without a pre-treatment of Fumonisin B1 (a ceramide synthase inhibitor). Extract total lipids using a modified Bligh-Dyer method.

  • Quantification: Analyze ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Normalization: Normalize the ceramide levels to the total lipid phosphate or protein concentration.

Clinical Perspective

Despite its promising preclinical activity, the clinical development of this compound was halted in Phase I trials due to dose-limiting toxicities, primarily neurotoxicity and hepatotoxicity. This highlights a critical challenge in the development of sphingolipid-based anticancer agents. Future research may focus on developing derivatives of this compound with an improved therapeutic index or on strategies to mitigate its off-target effects.

Conclusion

This compound is a marine-derived compound with a unique mechanism of action centered on the induction of de novo ceramide synthesis and subsequent activation of PKCζ in cancer cells. This leads to apoptosis and disassembly of the actin cytoskeleton, contributing to its potent antiproliferative effects. While clinical development has been challenging, the distinct pathway targeted by this compound offers valuable insights into the role of sphingolipid metabolism in cancer and provides a basis for the development of novel therapeutic strategies. The data and protocols presented in this guide serve as a resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds.

References

Spisulosine: A Marine-Derived Antiproliferative Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spisulosine (also known as ES-285) is a novel bioactive lipid originally isolated from the marine mollusk Spisula polynyma.[1] As a 1-deoxysphinganine analog, it belongs to the sphingoid family of lipids, which are integral components of cell membranes and play crucial roles in signal transduction.[2] Emerging research has highlighted the potent antiproliferative properties of this compound against a variety of cancer cell lines, positioning it as a compound of interest for oncological drug development. This technical guide provides an in-depth overview of this compound's core antiproliferative activities, its mechanism of action, and detailed experimental protocols for its study.

Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell types, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation(s)
PC-3Prostate Cancer~1[1][3]
LNCaPProstate Cancer~1[1][3]
MCF-7Breast Cancer< 1
HCT-116Colon Cancer< 1
Caco-2Colon Cancer< 1
JurkatT-cell Leukemia< 1
HeLaCervical Cancer< 1

Quantitative data for the percentage of apoptosis induction and cell cycle arrest following this compound treatment are not consistently reported in the reviewed literature. Researchers are encouraged to perform dedicated assays to quantify these effects in their specific cell models of interest.

Mechanism of Action

The primary mechanism underlying the antiproliferative effects of this compound involves the disruption of sphingolipid metabolism and the activation of specific signaling pathways that lead to cell death.

De Novo Ceramide Synthesis

This compound treatment leads to an intracellular accumulation of ceramide.[1] This increase is a result of de novo synthesis, a pathway that builds complex sphingolipids from simpler precursors. The inhibition of ceramide synthase by fumonisin B1, a known inhibitor of this enzyme, completely blocks the this compound-induced accumulation of ceramide, confirming the involvement of this pathway.[1]

Activation of Protein Kinase C Zeta (PKCζ)

The accumulation of intracellular ceramide subsequently activates the atypical protein kinase C isoform, PKCζ.[1] PKCζ is a known downstream effector of ceramide and plays a role in various cellular processes, including apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-12, and the phosphorylation of the tumor suppressor protein p53.[3] The activation of these apoptotic pathways ultimately leads to the dismantling of the cell.

Disruption of the Actin Cytoskeleton

This compound treatment has been shown to cause a significant alteration in cell morphology, characterized by the disassembly of actin stress fibers.[3] This effect is thought to be mediated by the modulation of the Rho GTPase signaling pathway, which is a key regulator of the actin cytoskeleton.

Signaling Pathways

The antiproliferative action of this compound is orchestrated through its influence on specific signaling cascades.

This compound-Induced Signaling Pathway This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Induces de novo synthesis Rho_GTPase Rho GTPase Pathway (Modulation) This compound->Rho_GTPase Ceramide Ceramide (Accumulation) Ceramide_Synthase->Ceramide PKCzeta PKCζ (Activation) Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis Actin_Disassembly Actin Stress Fiber Disassembly Rho_GTPase->Actin_Disassembly

This compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Solubilize formazan E->F G Read absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic populations F->G

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and wash cells A->B C Fix with cold 70% Ethanol B->C D Wash and resuspend C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Determine cell cycle distribution F->G

Workflow for PI cell cycle analysis.

Conclusion

This compound is a promising marine-derived compound with potent antiproliferative activity against a variety of cancer cell lines. Its mechanism of action, centered on the induction of ceramide synthesis and subsequent activation of PKCζ-mediated apoptosis, offers a distinct approach to cancer therapy. Further investigation into its efficacy in a broader range of cancer models and a more detailed elucidation of the downstream signaling events will be crucial for its potential translation into a clinical setting. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this intriguing molecule.

References

Spisulosine Signaling Pathways in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a synthetic analog of a marine sphingoid, has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, most notably in androgen-independent prostate cancer. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound to induce apoptosis. It details the central role of de novo ceramide synthesis and the subsequent activation of atypical protein kinase C zeta (PKCζ), leading to the engagement of downstream executioner caspases. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes mandatory visualizations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its apoptotic effect through a distinct signaling cascade that is independent of several common survival and stress pathways, including PI3K/Akt, JNK, and p38 MAP kinase.[1][2] The primary mechanism is initiated by the intracellular accumulation of ceramide through de novo synthesis, which then acts as a second messenger to activate downstream effectors.

Induction of De Novo Ceramide Synthesis

Unlike many agents that induce ceramide production through the hydrolysis of sphingomyelin, this compound promotes the de novo synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This compound, as a sphingoid base analog, is believed to act as a substrate for ceramide synthase (CerS), a key enzyme in this pathway. This leads to its acylation and the formation of N-acyl-spisulosine, a ceramide-like molecule, thereby increasing the intracellular pool of these bioactive lipids.[3][4] This mechanism is strongly supported by evidence that the ceramide synthase inhibitor, Fumonisin B1, completely blocks the accumulation of ceramide following this compound treatment.[1][2]

Activation of Protein Kinase C Zeta (PKCζ)

The newly synthesized ceramide directly activates the atypical protein kinase C isoform, PKCζ.[1][2] Ceramide facilitates the activation of PKCζ, which is a key downstream effector in its signaling cascade. This activation is a critical node, transducing the ceramide signal into a pro-apoptotic response.

Engagement of Endoplasmic Reticulum (ER) Stress and Caspase Activation

The accumulation of ceramide and the nature of this compound as a 1-deoxysphingolipid are linked to the induction of endoplasmic reticulum (ER) stress.[5] This is evidenced by the activation of caspase-12 , an ER-resident caspase that is a hallmark of ER stress-mediated apoptosis.[5][6][7] Concurrently, the signaling cascade converges on the activation of the primary executioner caspase, caspase-3 .[2][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]

The precise molecular links between PKCζ activation and the cleavage of pro-caspase-12 and pro-caspase-3 in the context of this compound treatment remain an area of active investigation.

G cluster_0 cluster_1 Endoplasmic Reticulum cluster_2 Cytosol This compound This compound CerS Ceramide Synthase (CerS) This compound->CerS Substrate DeNovoCeramide De Novo Ceramide Synthesis CerS->DeNovoCeramide Caspase12 Pro-Caspase-12 DeNovoCeramide->Caspase12 ER Stress PKCzeta PKCζ DeNovoCeramide->PKCzeta Activates aCaspase12 Activated Caspase-12 Caspase12->aCaspase12 Caspase3 Pro-Caspase-3 aCaspase12->Caspase3 Activates aPKCzeta Activated PKCζ PKCzeta->aPKCzeta aPKCzeta->Caspase3 ? aCaspase3 Activated Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound and its analogs.

CompoundCell LineAssayIC50 / CC50Reference
This compound (ES-285)PC-3 (Prostate)Proliferation1 µM[1][2]
This compound (ES-285)LNCaP (Prostate)Proliferation1 µM[1][2]
(+)-SpisulosineMCF-7 (Breast)Proliferation< 1 µM[8]
(+)-SpisulosineHCT-116 (Colon)Proliferation< 1 µM[8]
(+)-SpisulosineCaco-2 (Colon)Proliferation< 1 µM[8]
(+)-SpisulosineJurkat (Leukemia)Proliferation< 1 µM[8]
(+)-SpisulosineHeLa (Cervical)Proliferation< 1 µM[8]
Homothis compoundHeLa (Cervical)Growth Inhibition2.0 µM (at 24-72h)[9]
This compound StereoisomersMDA-MB-468 (Breast)Viability8.3 - 13.2 µM[3]

Table 1: Summary of IC50 and CC50 values for this compound and related compounds.

TreatmentCell LineParameter MeasuredResult
This compoundPC-3, LNCaPCeramide LevelsIncreased (Blocked by Fumonisin B1)
This compoundPC-3, LNCaPPKCζ ActivationIncreased
This compound-Caspase ActivationCaspase-3 and Caspase-12 activated
Homothis compoundHeLaApoptotic EventsDNA fragmentation, PS externalization, ΔΨm dissipation, PARP cleavage

Table 2: Summary of qualitative and semi-quantitative effects of this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Culture and this compound Treatment
  • Cell Lines: PC-3 and LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For experiments, cells are seeded at a desired density (e.g., 5 x 10⁵ cells/well in a 6-well plate). After 24 hours, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for the specified time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Western Blot Analysis for Protein Activation

This protocol is designed to detect the activation of PKCζ and the cleavage of caspases.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-PKCζ, anti-cleaved caspase-3, anti-cleaved caspase-12, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[7]

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment (this compound) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Membrane Transfer (PVDF) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody (Overnight, 4°C) F->G H Secondary Antibody (1 hour, RT) G->H I Detection (ECL) H->I

Standard workflow for Western Blot analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Preparation:

    • Harvest both adherent and floating cells after this compound treatment.

    • Wash cells once with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11][12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Gating:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

G A Treat Cells with This compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate 15 min (Room Temp, Dark) E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H

Workflow for Annexin V/PI apoptosis assay.
Caspase-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of activated caspase-3.

  • Lysate Preparation:

    • After treatment, pellet 2-5 x 10⁶ cells by centrifugation.

    • Resuspend in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Load 50 µL of lysate into a well of a 96-well black plate.

    • Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

    • Add 50 µL of the reaction buffer to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

    • The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined, ceramide-mediated apoptotic signaling pathway. Its mechanism, which circumvents common resistance pathways like PI3K/Akt, makes it a valuable candidate for further investigation, particularly in chemoresistant cancers. The core pathway involves the stimulation of de novo ceramide synthesis, leading to the activation of PKCζ and subsequent engagement of the ER stress pathway via caspase-12 and the executioner caspase-3. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound.

References

The Isolation of Spisulosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the initial isolation, characterization, and biological activity of the novel antiproliferative agent, Spisulosine (ES-285), from the marine mollusk Spisula polynyma.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational work on this compound. The document details the experimental protocols for its initial isolation, summarizes its key chemical and physical properties, and explores its mechanism of action as a potent inhibitor of cell proliferation.

Introduction

This compound, also known as ES-285, is a novel bioactive lipid first isolated from the arctic surf clam, Spisula polynyma (also referred to as Mactromeris polynyma).[1] Chemically identified as (2S,3R)-2-aminooctadecan-3-ol, this compound has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] Its unique structure and mechanism of action, which involves the disassembly of actin stress fibers and induction of apoptosis, have made it a subject of interest in the field of oncology and drug discovery.[4] This document serves as a technical resource, consolidating the available data on its initial isolation and characterization.

Physicochemical Properties of this compound

This compound is a sphingoid-type base with a molecular weight of 285.5 g/mol .[5] Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C18H39NO[5]
IUPAC Name (2S,3R)-2-aminooctadecan-3-ol[5]
Molecular Weight 285.5 g/mol [5]
CAS Number 196497-48-0[5]
Synonyms ES-285, 1-deoxysphinganine[5]

Experimental Protocol: Initial Isolation from Spisula polynyma

The following protocol for the isolation of this compound is based on the methodologies described in the primary literature and associated patents. It should be noted that specific quantitative data, such as extraction yields and final purity, were not extensively detailed in the publicly available documents.

Collection of Biological Material
  • Organism: Spisula polynyma (Stimpson's surf clam).

  • Collection Site: Specimens were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England, at a depth of approximately 110 feet.[1]

Extraction and Initial Partitioning
  • The collected clams were homogenized in a 3:1 methanol/toluene solvent system.[1]

  • The homogenate was allowed to stand for several hours and then filtered. This extraction step was repeated.[1]

  • A 1 M sodium chloride solution was added to the crude extract, leading to the separation of the mixture into two layers.[1]

  • The lower aqueous layer was further extracted with toluene. The toluene layers were then combined.[1]

  • The aqueous layer was subsequently extracted with dichloromethane, ethyl acetate, and 1-butanol.[1]

Chromatographic Purification
  • The bioactive fractions were subjected to solid-phase extraction (SPE) using a cyano-functionalized column.[1]

  • The column was washed with methanol.[1]

  • This compound was eluted from the cyano SPE column using a solvent system of 3:1 methanol/0.01 M ammonium formate.[1]

  • Further purification was achieved by high-performance liquid chromatography (HPLC) on a cyano column using the same solvent system. The peak corresponding to this compound was observed to elute at approximately 15.6 minutes under the described conditions.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of cancer cell lines.[2] Its mechanism of action is distinct and involves the disruption of the cellular cytoskeleton.

  • Disassembly of Actin Stress Fibers: Treatment of cultured cells with this compound leads to a characteristic change in cell morphology. Cells initially adopt a fusiform shape before rounding up and detaching from the substrate. This is accompanied by the disassembly of actin stress fibers, which are crucial for cell adhesion and shape.[4]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. This programmed cell death is triggered through a pathway that involves the accumulation of intracellular ceramides and the activation of protein kinase C zeta (PKCζ).

  • Cell Cycle Arrest: The compound can affect the cell cycle, leading to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_collection Collection cluster_extraction Extraction & Partitioning cluster_purification Purification Collection Collection of Spisula polynyma Homogenization Homogenization in 3:1 Methanol/Toluene Collection->Homogenization Filtration Filtration Homogenization->Filtration Solvent_Partitioning Addition of 1M NaCl and Separation Filtration->Solvent_Partitioning Toluene_Extraction Extraction with Toluene Solvent_Partitioning->Toluene_Extraction DCM_EtOAc_BuOH_Extraction Sequential Extraction with Dichloromethane, Ethyl Acetate, and 1-Butanol Toluene_Extraction->DCM_EtOAc_BuOH_Extraction SPE Cyano Solid-Phase Extraction (SPE) DCM_EtOAc_BuOH_Extraction->SPE Methanol_Wash Methanol Wash SPE->Methanol_Wash Elution Elution with 3:1 Methanol/Ammonium Formate Methanol_Wash->Elution HPLC Cyano HPLC Elution->HPLC Pure_this compound Pure this compound (ES-285) HPLC->Pure_this compound G This compound This compound (ES-285) Ceramide Intracellular Ceramide Accumulation This compound->Ceramide induces Actin Disassembly of Actin Stress Fibers This compound->Actin causes PKCzeta PKCζ Activation Ceramide->PKCzeta leads to PKCzeta->Actin mediates Apoptosis Apoptosis PKCzeta->Apoptosis promotes Actin->Apoptosis contributes to

References

Preclinical Anticancer Efficacy of Spisulosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a synthetic analog of a marine-derived sphingolipid, has demonstrated notable antiproliferative and pro-apoptotic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed. This compound's primary mechanism involves the de novo synthesis of ceramide, leading to the activation of protein kinase C zeta (PKCζ) and subsequent induction of apoptosis. Furthermore, it modulates the actin cytoskeleton through the Rho GTPase signaling pathway, contributing to its anticancer effects. This document consolidates quantitative data, details experimental protocols, and presents visual diagrams of the associated signaling pathways and workflows to serve as a valuable resource for the cancer research and drug development community.

Introduction

This compound is a synthetic compound inspired by a natural product isolated from the marine mollusk Spisula polynyma.[1] As a sphingolipid analog, its mechanism of action is intrinsically linked to the modulation of lipid signaling pathways, which are often dysregulated in cancer. Preclinical investigations have revealed its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines and in vivo tumor models.[2][3] This guide aims to provide a detailed technical summary of these preclinical findings.

In Vitro Anticancer Activity

This compound has shown potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer1[1]
LNCaPProstate Cancer1[1]
MCF-7Breast Cancer< 1[4]
HCT-116Colon Cancer< 1[4]
Caco-2Colorectal Adenocarcinoma< 1[4]
JurkatT-cell Leukemia< 1[4]
HeLaCervical Cancer< 1[4]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the induction of ceramide-mediated apoptosis and disruption of the actin cytoskeleton.

Induction of Ceramide Synthesis and PKCζ Activation

A key event in this compound's mechanism is the induction of de novo ceramide synthesis.[1] This increase in intracellular ceramide levels leads to the activation of the atypical protein kinase C isoform, PKCζ.[1] Activated PKCζ is a known mediator of apoptotic signaling. This pathway appears to be independent of the PI3K/Akt, JNK, p38, and classical PKC pathways.[1]

Spisulosine_Ceramide_PKC_Pathway This compound This compound Ceramide_Synthase Ceramide Synthase (de novo synthesis) This compound->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide PKCzeta PKCζ Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: this compound induces apoptosis via de novo ceramide synthesis and PKCζ activation.

Disassembly of Actin Stress Fibers via Rho GTPase Modulation

This compound has been shown to induce morphological changes in cancer cells, causing them to round up and detach from the substrate.[5] This is attributed to the disassembly of actin stress fibers.[5] This effect is believed to be mediated through the modulation of the Rho GTPase signaling pathway.[6] While the exact mechanism of how this compound interacts with the Rho pathway is still under investigation, it is hypothesized to interfere with the function of RhoGEFs or RhoGAPs, leading to a decrease in active RhoA and subsequent stress fiber dissolution.

Spisulosine_Rho_Actin_Pathway This compound This compound Rho_Modulation Modulation of RhoGEFs/RhoGAPs This compound->Rho_Modulation RhoA_Active Active RhoA-GTP Rho_Modulation->RhoA_Active ROCK ROCK RhoA_Active->ROCK Actin_Stress_Fibers Actin Stress Fibers ROCK->Actin_Stress_Fibers Disassembly Disassembly Actin_Stress_Fibers->Disassembly

Caption: this compound may disrupt actin stress fibers by modulating Rho GTPase signaling.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo antitumor activity of this compound in xenograft models. While detailed quantitative data from these studies is limited in publicly available literature, reports from a phase I clinical trial mention that this compound showed antitumor activity in preclinical models.[2][5]

Due to the limited availability of specific in vivo data in the public domain, a quantitative table cannot be provided at this time. Further investigation into clinical trial databases and publications may yield more detailed information.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Drug_Treatment Treat with varying concentrations of This compound Cell_Seeding->Drug_Treatment Incubation_24_72h Incubate for 24-72 hours Drug_Treatment->Incubation_24_72h Add_MTT Add MTT reagent Incubation_24_72h->Add_MTT Incubation_3h Incubate for 3 hours Add_MTT->Incubation_3h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation_3h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Measurement of Intracellular Ceramide Levels

This protocol outlines a method to quantify changes in ceramide levels following this compound treatment, often performed using liquid chromatography-mass spectrometry (LC-MS).

Protocol Details:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) or vehicle for the desired time (e.g., 24 hours). To confirm de novo synthesis, a parallel group can be co-treated with a ceramide synthase inhibitor like Fumonisin B1.

  • Lipid Extraction: Harvest the cells, and perform a lipid extraction using a method such as the Bligh-Dyer extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to separate and quantify different ceramide species.

  • Data Normalization: Normalize the ceramide levels to an internal standard and total protein or lipid phosphate content.

Western Blot for PKCζ Activation

This method is used to detect the activation of PKCζ by observing its phosphorylation or translocation.

Protocol Details:

  • Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated PKCζ or total PKCζ. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Actin Stress Fiber Staining

This technique is used to visualize the effect of this compound on the actin cytoskeleton.

Protocol Details:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).

  • Microscopy: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Direct Molecular Target

While the downstream effects of this compound on ceramide synthesis and Rho signaling are established, its direct molecular binding partner has not been definitively identified in the reviewed literature. It is plausible that this compound may directly interact with an enzyme involved in the de novo ceramide synthesis pathway, such as ceramide synthase, or a regulatory protein within the Rho GTPase cascade, like a RhoGEF or RhoGAP. Further target identification studies are required to elucidate the precise molecular initiating event.

Conclusion

This compound is a promising preclinical anticancer agent with a distinct mechanism of action that differentiates it from many conventional chemotherapeutics. Its ability to induce ceramide-mediated apoptosis and disrupt the cancer cell cytoskeleton highlights its potential for further development. The detailed information provided in this technical guide serves as a foundation for future research aimed at fully elucidating its therapeutic potential and identifying its direct molecular target.

References

Methodological & Application

Total Synthesis Protocol for (+)-Spisulosine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the total synthesis of (+)-spisulosine, a naturally occurring sphingoid base with significant anticancer activity. The synthetic strategy is based on a highly stereoselective approach, commencing from a readily available chiral precursor and culminating in the target molecule with high purity. Key transformations include a MOM ether-directed Overman rearrangement to establish the crucial stereochemistry of the vicinal amino alcohol moiety, followed by a series of functional group manipulations to complete the carbon skeleton and install the requisite functionalities. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of spisulosine and its analogs.

Introduction

(+)-Spisulosine ((2S,3R)-2-aminooctadecan-3-ol), a 1-deoxysphinganine, was first isolated from the marine mollusk Spisula polynyma. It has garnered significant attention from the scientific community due to its potent and selective cytotoxic effects against various human cancer cell lines. The unique structural features of (+)-spisulosine, particularly the stereochemical arrangement of the amino and hydroxyl groups, are crucial for its biological activity. Consequently, the development of efficient and stereocontrolled total syntheses is paramount for further pharmacological evaluation and the generation of novel analogs with improved therapeutic profiles. This document outlines a robust and reproducible protocol for the total synthesis of (+)-spisulosine.

Synthetic Strategy

The total synthesis of (+)-spisulosine presented herein follows a convergent strategy. The key steps are:

  • Stereoselective formation of the vicinal amino alcohol: A methoxymethyl (MOM) ether-directed Overman rearrangement of a chiral allylic trichloroacetimidate is employed to install the desired (2S,3R) stereochemistry.

  • Chain elongation and functional group manipulation: Subsequent steps involve the introduction of the long alkyl chain and modification of functional groups to arrive at the final product.

This approach offers a high degree of stereocontrol and has been demonstrated to be an effective route to the target molecule.

Experimental Protocols

Scheme 1: Synthesis of Key Intermediate via Overman Rearrangement

The synthesis begins with a suitable protected chiral allylic alcohol, which is converted to the corresponding trichloroacetimidate. This intermediate then undergoes a palladium(II)-catalyzed Overman rearrangement.

Diagram of the initial synthetic steps leading to the key rearranged product.

Scheme_1 start Protected Chiral Allylic Alcohol imidate Allylic Trichloroacetimidate start->imidate Cl3CCN, DBU rearranged Rearranged Trichloroacetamide imidate->rearranged Pd(II) catalyst

Caption: Key Overman rearrangement step.

Protocol for MOM ether-directed Overman Rearrangement:

A detailed experimental protocol for a similar MOM ether-directed palladium(II)-catalyzed Overman rearrangement has been described and can be adapted for this synthesis. The reaction typically involves the treatment of the allylic trichloroacetimidate with a palladium(II) catalyst, such as bis(acetonitrile)palladium(II) chloride, in an appropriate solvent like tetrahydrofuran (THF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Scheme 2: Elaboration to (+)-Spisulosine

The rearranged trichloroacetamide is then converted to (+)-spisulosine through a four-step sequence involving mesylation, bromide displacement, hydrogenation, and final deprotection.

Workflow of the final steps in the total synthesis of (+)-spisulosine.

Scheme_2 rearranged Rearranged Trichloroacetamide alcohol Primary Alcohol Intermediate (13) rearranged->alcohol Ozonolysis, Reductive Workup mesylate Mesylate Intermediate alcohol->mesylate MsCl, Et3N bromide Bromide Intermediate (14) mesylate->bromide NaBr n_acetyl N-Acetyl Intermediate (15) bromide->n_acetyl H2, Pd/C This compound (+)-Spisulosine (4) n_acetyl->this compound 6 M HCl

Caption: Final steps to (+)-Spisulosine.

1. Ozonolysis and Reductive Workup:

The alkene in the rearranged trichloroacetamide is subjected to ozonolysis followed by a reductive workup to yield the primary alcohol intermediate 13 .

  • Procedure: The alkene is dissolved in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as sodium borohydride (NaBH₄), is added to quench the ozonide and reduce the resulting aldehyde to the primary alcohol. The reaction is warmed to room temperature, quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted, dried, and purified.

2. Mesylation of Primary Alcohol:

The primary alcohol 13 is converted to the corresponding mesylate.

  • Procedure: To a solution of the alcohol 13 in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, washed, dried, and used in the next step without further purification.

3. Displacement with Bromide:

The mesylate is displaced with bromide to form intermediate 14 .

  • Procedure: The crude mesylate is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Sodium bromide (NaBr) is added, and the mixture is heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the bromide 14 , which can be purified by column chromatography.

4. Hydrogenation:

The C-Br bond is cleaved, and the trichloromethyl group is reduced to an N-acetyl group simultaneously via hydrogenation to give intermediate 15 .

  • Procedure: The bromide 14 is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium catalyst, typically 10% Pd on carbon (Pd/C), is added. The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the N-acetyl intermediate 15 .

5. Final Deprotection:

The N-acetyl and MOM protecting groups are removed under acidic conditions to yield (+)-spisulosine 4 .

  • Procedure: The N-acetyl intermediate 15 is treated with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl). The mixture is heated to reflux to facilitate the hydrolysis of both the amide and the MOM ether. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution). The product is then extracted with an organic solvent, dried, and purified by chromatography to afford pure (+)-spisulosine.

Data Presentation

StepIntermediateReagents and ConditionsYield (%)Analytical Data (Expected)
1Ozonolysis Product1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. NaBH₄~78%¹H NMR, ¹³C NMR, MS
2MesylateMsCl, Et₃N, CH₂Cl₂, 0 °CQuantitative (crude)Used directly in the next step
3Bromide 14 NaBr, Acetone, heatGood¹H NMR, ¹³C NMR, MS
4N-Acetyl 15 H₂, 10% Pd/C, EtOH~68%¹H NMR, ¹³C NMR, MS
5(+)-Spisulosine 4 6 M HCl, heatQuantitative¹H NMR, ¹³C NMR, HRMS, [α]D

Spectroscopic Data for (+)-Spisulosine (4):

  • ¹H NMR (CDCl₃): δ 0.88 (t, J = 6.8 Hz, 3H), 1.15 (d, J = 6.4 Hz, 3H), 1.25 (br s, 28H), 1.40-1.55 (m, 2H), 2.85-2.95 (m, 1H), 3.40-3.50 (m, 1H).

  • ¹³C NMR (CDCl₃): δ 14.1, 19.8, 22.7, 26.0, 29.4, 29.6, 29.7 (multiple peaks), 31.9, 33.5, 52.5, 76.5.

  • HRMS (ESI): m/z calculated for C₁₈H₄₀NO⁺ [M+H]⁺, found consistent with the expected mass.

  • Specific Rotation: [α]D consistent with reported values for the natural product.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of (+)-spisulosine. The described route is efficient, stereoselective, and relies on well-established chemical transformations. This protocol should enable researchers to access significant quantities of (+)-spisulosine for further biological studies and serve as a foundation for the synthesis of novel analogs with potential therapeutic applications in oncology.

Application Notes and Protocols for Spisulosine Treatment on PC-3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (ES-285) is a novel marine-derived compound isolated from the sea mollusc Spisula polynyma. It has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2] In the androgen-independent human prostate cancer cell line, PC-3, this compound inhibits cell proliferation through a distinct signaling pathway. This document provides detailed experimental protocols and expected outcomes for the treatment of PC-3 cells with this compound, focusing on its mechanism of action involving the de novo synthesis of ceramide and the subsequent activation of protein kinase C zeta (PKCζ).[1][3]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and other illustrative ceramide-inducing agents on PC-3 cells.

Table 1: Cell Viability of PC-3 Cells Treated with this compound

CompoundCell LineIC50Citation
This compoundPC-31 µM[1]

Table 2: Representative Data of Ceramide-Induced Apoptosis in PC-3 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptosis (%)Citation
Control2.5 ± 0.51.8 ± 0.34.3 ± 0.8[4][5]
C6-Ceramide40.2 ± 3.115.5 ± 2.455.7 ± 5.5[4]

Note: Data for C6-Ceramide is representative of a compound that induces ceramide accumulation and is used here to illustrate the potential apoptotic effect.

Table 3: Representative Data of Ceramide-Induced Cell Cycle Arrest in PC-3 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control50.8 ± 6.730.5 ± 4.218.7 ± 2.9[6]
Ceramide-Inducing Agent65.2 ± 5.115.3 ± 3.520.5 ± 3.1[7][8]

Note: Data for a generic ceramide-inducing agent is presented to illustrate the expected effects on the cell cycle, as specific data for this compound was not available in the searched literature.

Table 4: Representative Data of Changes in Key Signaling Molecules in PC-3 Cells

Target ProteinTreatmentFold Change (vs. Control)MethodCitation
Ceramide LevelsCeramide-Inducing Agent~2.5-fold increaseMass Spectrometry[9]
Phospho-PKCζCeramide-Inducing AgentIncreased phosphorylationWestern Blot[10][11]

Note: These data are representative of the effects of ceramide-inducing agents and are provided to illustrate the expected molecular changes.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound on PC-3 cells.

Cell Culture

PC-3 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[12]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[14] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Seeding and Treatment: Seed PC-3 cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PKCζ.

  • Protein Extraction: Treat PC-3 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-PKCζ, anti-PKCζ, anti-β-actin) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis PC3_Culture PC-3 Cell Culture Seeding Cell Seeding PC3_Culture->Seeding Treatment This compound Treatment Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot ViabilityData IC50 Determination MTT->ViabilityData ApoptosisData Apoptosis Percentage Apoptosis->ApoptosisData CellCycleData Cell Cycle Distribution CellCycle->CellCycleData ProteinData Protein Level Quantification WesternBlot->ProteinData

Caption: Experimental workflow for evaluating this compound's effects on PC-3 cells.

This compound Signaling Pathway in PC-3 Cells

signaling_pathway This compound This compound CeramideSynthase De Novo Ceramide Synthesis This compound->CeramideSynthase induces Ceramide Ceramide CeramideSynthase->Ceramide increases PKCz PKCζ Ceramide->PKCz activates Proliferation Cell Proliferation PKCz->Proliferation inhibits

Caption: Proposed signaling pathway of this compound in PC-3 prostate cancer cells.

References

Spisulosine solubility and research stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Spisulosine and protocols for the preparation of research stock solutions. This compound (also known as ES-285) is a bioactive sphingoid base of marine origin with demonstrated anti-proliferative and pro-apoptotic properties.[1] Accurate preparation of this compound solutions is critical for reliable experimental outcomes in cell culture and other research applications.

Physicochemical Data and Solubility

This compound is a long-chain amino alcohol, and its structure contributes to its solubility characteristics.[2] It is sparingly soluble in aqueous solutions and readily soluble in organic solvents.

Table 1: Solubility of this compound

SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolLikely SolubleOften used for compounds with similar structures.
MethanolLikely SolubleOften used for compounds with similar structures.
WaterInsolubleThis compound is a hydrophobic molecule.[3]
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for initial solubilization.

Research Stock Solution Preparation

Proper preparation and storage of stock solutions are crucial for maintaining the stability and activity of this compound. It is recommended to prepare a high-concentration primary stock solution in an appropriate organic solvent, which can then be diluted to the desired working concentration in cell culture media or experimental buffers.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 285.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 285.51 g/mol x 1000 mg/g = 2.8551 mg

  • Weighing this compound:

    • Accurately weigh approximately 2.86 mg of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Note on Dilution for Cell Culture:

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final this compound concentration.

Experimental Workflow and Signaling Pathway

To facilitate the understanding of this compound's handling and mechanism of action, the following diagrams illustrate the experimental workflow for stock solution preparation and the proposed signaling pathway leading to apoptosis.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_application Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Transfer to sterile tube vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 thaw Thaw a Single Aliquot store_neg20->thaw store_neg80->thaw dilute Dilute in Culture Medium/Buffer thaw->dilute treat Treat Cells/Samples dilute->treat

Caption: Experimental workflow for this compound stock solution preparation.

spisulosine_pathway This compound This compound Ceramide Intracellular Ceramide Accumulation This compound->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Caspase_Cascade Caspase-3 Activation PKCzeta->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for the Quantification of Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid lipid with demonstrated antineoplastic properties.[1] As a potential therapeutic agent, its accurate quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common analytical technique, the lack of a significant chromophore in the this compound molecule makes direct UV detection challenging without derivatization. Therefore, LC-MS/MS is the recommended methodology.

Analytical Method Overview

The quantification of this compound is best achieved using a reverse-phase Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method. This approach offers high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in complex biological samples such as plasma, serum, and tissue homogenates.[2][3][4] The general workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by chromatographic separation and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the proposed LC-MS/MS method for this compound quantification. Please note that these values are based on typical performance for similar sphingolipids and require validation for this compound specifically.

ParameterExpected ValueComments
Analyte This compound (1-deoxysphinganine)
Internal Standard d3-deoxysphinganineIsotopically labeled standard is crucial for accuracy.[5]
Molecular Weight 285.5 g/mol [1]
Precursor Ion (m/z) 286.3 [M+H]⁺Predicted based on molecular weight.
Product Ion (m/z) To be determined empiricallyTypically, fragments corresponding to the loss of water and parts of the alkyl chain.
Linearity Range 0.1 - 100 ng/mLExpected to be achievable in biological matrices.
Lower Limit of Quantification (LLOQ) 0.1 ng/mLDependent on instrument sensitivity and matrix effects.
Accuracy 85 - 115%As per bioanalytical method validation guidelines.[6]
Precision < 15% RSDAs per bioanalytical method validation guidelines.[6]
Recovery > 80%Dependent on the efficiency of the extraction procedure.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from plasma or serum samples.

Reagents and Materials:

  • Blank plasma/serum

  • This compound and d3-deoxysphinganine stock solutions (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 10 µL of the internal standard working solution (d3-deoxysphinganine in methanol).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • To the supernatant, add 300 µL of chloroform and 150 µL of deionized water.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids including this compound.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: To be optimized for the specific instrument

  • MRM Transitions:

    • This compound: 286.3 > (To be determined)

    • d3-deoxysphinganine: 289.3 > (To be determined)

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve using a linear regression model.

Visualizations

This compound Quantification Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (d3-Spisulosine) Sample->IS_Spike Protein_Precipitation Protein Precipitation (Methanol) IS_Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (Chloroform/Water) Protein_Precipitation->LLE Dry_Reconstitute Dry Down & Reconstitute LLE->Dry_Reconstitute Injection Inject into HPLC Dry_Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Postulated Signaling Pathway of this compound

signaling_pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC activates p53 p53 This compound->p53 modifies phosphorylation Caspase12 Caspase-12 This compound->Caspase12 activates Apoptosis Apoptosis p53->Apoptosis Caspase3 Caspase-3 Caspase12->Caspase3 activates Caspase3->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.[7]

References

Application Notes and Protocols: Synthesis of Spisulosine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a marine-derived 1-deoxysphinganine analog, has demonstrated significant antiproliferative activity against various cancer cell lines. Its unique structure and mechanism of action, which includes the inhibition of sphingosine kinase 1 (SphK1) and the induction of autophagy, make it a compelling lead compound for the development of novel anticancer therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their structure-activity relationships (SAR). The provided methodologies and data aim to guide researchers in the design and synthesis of potent and selective this compound-based drug candidates.

Introduction

This compound, first isolated from the marine clam Spisula polynyma, is a bioactive lipid that has garnered attention for its potent anticancer properties.[1] Unlike traditional chemotherapeutics, this compound and its derivatives modulate key cellular signaling pathways, offering potential for targeted therapies with improved efficacy and reduced side effects. The core structure of this compound, a long-chain amino alcohol, provides a versatile scaffold for chemical modification to explore and optimize its biological activity.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and assessing the resulting changes in anticancer potency, researchers can identify key pharmacophores and guide the design of next-generation analogs with enhanced therapeutic profiles. This document outlines the synthesis of a series of this compound derivatives and presents their corresponding cytotoxic activities to establish a preliminary SAR.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following tables summarize the in vitro anticancer activity of synthesized this compound derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using the Sulforhodamine B (SRB) assay.

Table 1: Anticancer Activity of (+)-Spisulosine [2]

CompoundCell LineIC50 (µM)
(+)-SpisulosineMCF-7 (Breast)< 1
HCT-116 (Colon)< 1
Caco-2 (Colon)< 1
Jurkat (T-cell leukemia)< 1
HeLa (Cervical)< 1

Table 2: Anticancer Activity of 4,5-Dehydrothis compound Butyrate Ceramides [3][4]

CompoundR Group (Fatty Acid Chain Length)Cell LineIC50 (µM)
1 C13H27PC-3 (Prostate)> 100
2 C15H31PC-3 (Prostate)> 100
3 C17H35PC-3 (Prostate)> 100
4 Butyryl-C13H26PC-3 (Prostate)6.06
5 Butyryl-C15H30PC-3 (Prostate)> 100
6 Butyryl-C17H34PC-3 (Prostate)> 100

Table 3: Autophagy-Inducing Activity of a Novel this compound Derivative [5][6]

CompoundDescriptionActivity
26b A potent derivative from a series of 16 synthesized analogsInduces robust autophagic cell death in diverse cancer cells

Experimental Protocols

A. General Synthetic Scheme for this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the stereoselective formation of the amino alcohol core, followed by the introduction of the long alkyl chain. Key reactions often include diastereoselective Grignard reactions, stereoselective cross-metathesis, and N-acylation.[3] The total synthesis of (+)-Spisulosine has been accomplished using a strategy involving a substrate-controlled aza-Claisen rearrangement and a Wittig olefination.[2]

General Protocol for the Synthesis of 4,5-Dehydrothis compound Butyrate Ceramides: [3][4]

  • Diastereoselective Grignard Reaction: An appropriate alkyl Grignard reagent is added to a chiral aldehyde to establish the stereochemistry of the amino alcohol core.

  • Stereoselective Cross-Metathesis: The resulting alcohol is then subjected to a cross-metathesis reaction with a long-chain alkene to introduce the hydrophobic tail.

  • N-acylation: The amino group is acylated with p-nitrophenyl butyrate to yield the final butyrate ceramide derivatives.

B. Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

C. Autophagy Induction Assay (LC3 Puncta Formation)

This assay is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy.

  • Cell Culture and Transfection: Culture cancer cells on glass coverslips and transfect them with a GFP-LC3 expression vector.

  • Compound Treatment: Treat the transfected cells with the this compound derivatives or a known autophagy inducer (e.g., rapamycin) for the desired time.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence Staining: If not using a fluorescently tagged LC3, incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates the induction of autophagy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Synthetic Scheme for this compound Derivatives start Chiral Aldehyde grignard Diastereoselective Grignard Reaction (+ Alkyl Grignard) start->grignard alcohol Intermediate Alcohol grignard->alcohol metathesis Stereoselective Cross-Metathesis (+ Long-chain Alkene) alcohol->metathesis amino_alcohol Amino Alcohol Core metathesis->amino_alcohol acylation N-acylation (+ p-nitrophenyl butyrate) amino_alcohol->acylation final_product This compound Derivatives acylation->final_product

Caption: A generalized workflow for the synthesis of this compound derivatives.

G Sphingosine Kinase 1 (SphK1) Signaling Pathway This compound This compound Derivatives sphk1 SphK1 This compound->sphk1 s1p Sphingosine-1-Phosphate (S1P) sphk1->s1p apoptosis Apoptosis sphk1->apoptosis sphingosine Sphingosine sphingosine->sphk1 s1pr S1P Receptors s1p->s1pr proliferation Cell Proliferation, Survival, Migration s1pr->proliferation G Induction of Autophagy by this compound Derivatives This compound This compound Derivative (e.g., 26b) stress Cellular Stress This compound->stress autophagy_machinery Autophagy Machinery (Beclin, Atg proteins) stress->autophagy_machinery autophagosome Autophagosome Formation (LC3 Puncta) autophagy_machinery->autophagosome lysosome Lysosome autophagosome->lysosome Fusion autolysosome Autolysosome lysosome->autolysosome cell_death Autophagic Cell Death autolysosome->cell_death G SRB Cytotoxicity Assay Workflow plate_cells Plate Cells treat Treat with Derivatives plate_cells->treat fix Fix Cells (TCA) treat->fix stain Stain (SRB) fix->stain solubilize Solubilize Dye stain->solubilize read Read Absorbance solubilize->read

References

Application Notes and Protocols for Studying Actin Cytoskeleton Dynamics with Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (also known as ES-285) is a marine-derived aminolipid with potent antiproliferative properties.[1] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit the growth of various cancer cell lines.[2] A key mechanism of action for this compound is its ability to disrupt the actin cytoskeleton, specifically by promoting the disassembly of actin stress fibers.[3] This disruption of the cytoskeleton leads to changes in cell morphology, adhesion, and motility, ultimately contributing to its anti-cancer effects. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate actin cytoskeleton dynamics and its downstream cellular consequences.

Data Presentation

Quantitative Effects of this compound on Cell Viability

This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma< 1[4]
HCT-116Colon Carcinoma< 1[4]
Caco-2Colorectal Adenocarcinoma< 1[4]
JurkatT-cell Leukemia< 1[4]
HeLaCervical Carcinoma< 1[4]
HBL100Breast EpithelialGI50 = 2.6[2]
PC-3Prostate CancerMore effective than in LNCaP[2]
LNCaPProstate Cancer-[2]

Proposed Signaling Pathway

The disassembly of actin stress fibers by this compound is hypothesized to be mediated through the modulation of the Rho GTPase signaling pathway. Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of actin dynamics. The following diagram illustrates a putative signaling pathway for this compound's action on the actin cytoskeleton.

Spisulosine_Signaling_Pathway This compound This compound RhoGTPase Rho GTPase (e.g., RhoA) This compound->RhoGTPase Inhibition ROCK ROCK RhoGTPase->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC (MLC-P) Actin_Stress_Fibers Actin Stress Fiber Assembly & Contraction MLC_P->Actin_Stress_Fibers Disassembly Disassembly of Stress Fibers Actin_Stress_Fibers->Disassembly this compound Effect

Caption: Putative signaling pathway of this compound-induced actin stress fiber disassembly.

Experimental Protocols

Analysis of Actin Cytoskeleton Organization by Fluorescence Microscopy

This protocol details the staining of filamentous actin (F-actin) using fluorescently labeled phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (based on IC50 values) and a vehicle control (e.g., DMSO) for the desired time period.

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining:

    • Wash the cells three times with PBS.

    • Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in PBS).

    • Incubate the coverslips with the phalloidin staining solution for 30-60 minutes at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.

    • Capture images and quantify changes in actin stress fibers. This can be done by counting the number of cells with organized stress fibers versus those with disrupted or absent fibers. Image analysis software can also be used to quantify parameters such as fiber length, width, and density.[5][6]

Actin_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis Seed_Cells Seed cells on coverslips Treat_Cells Treat with this compound and vehicle control Seed_Cells->Treat_Cells Fix Fix with 4% PFA Treat_Cells->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Stain_Actin Stain with fluorescent phalloidin Permeabilize->Stain_Actin Stain_Nuclei Counterstain with DAPI Stain_Actin->Stain_Nuclei Mount Mount coverslips Stain_Nuclei->Mount Image Fluorescence microscopy Mount->Image Quantify Quantify stress fiber disruption Image->Quantify

Caption: Experimental workflow for actin cytoskeleton staining.

Western Blot Analysis of Cytoskeletal Proteins

This protocol is for assessing the protein levels of actin and key Rho GTPase signaling molecules.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-actin, anti-RhoA, anti-Rac1, anti-Cdc42, anti-phospho-MLC)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Rho GTPase Activation Assay (Pull-down Assay)

This protocol measures the levels of active (GTP-bound) RhoA, Rac1, and Cdc42.[7][8]

Materials:

  • Cells of interest

  • This compound

  • RhoA/Rac1/Cdc42 activation assay kit (containing GST-Rhotekin-RBD for RhoA or GST-PAK-PBD for Rac1/Cdc42 beads, lysis buffer, and wash buffer)

  • Primary antibodies for RhoA, Rac1, and Cdc42

  • Western blot reagents (as listed above)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound.

    • Lyse cells with the provided lysis buffer.

    • Clarify the lysates by centrifugation.

  • Pull-down of Active GTPases:

    • Take an aliquot of the lysate for determining the total amount of the respective GTPase (input control).

    • Incubate the remaining lysate with the GST-fusion protein beads (Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42) for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of the GTPases.

  • Washing and Elution:

    • Wash the beads three times with the provided wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis:

    • Analyze the eluted samples and the input controls by western blotting using antibodies specific for RhoA, Rac1, or Cdc42.

    • Quantify the amount of active GTPase relative to the total amount in the input lysate.

Rho_GTPase_Assay_Workflow cluster_prep Sample Preparation cluster_pulldown Pull-down cluster_analysis Analysis Treat_Cells Treat cells with This compound Lyse_Cells Lyse cells and clarify lysate Treat_Cells->Lyse_Cells Input_Control Take aliquot for input control Lyse_Cells->Input_Control Incubate_Beads Incubate lysate with GTPase-specific beads Lyse_Cells->Incubate_Beads Wash_Beads Wash beads Incubate_Beads->Wash_Beads Elute Elute bound proteins Wash_Beads->Elute Western_Blot Western blot for active and total GTPase Elute->Western_Blot Quantify Quantify relative activation Western_Blot->Quantify

Caption: Workflow for Rho GTPase activation assay.

Conclusion

This compound is a valuable pharmacological tool for probing the intricate dynamics of the actin cytoskeleton. Its ability to induce the disassembly of actin stress fibers, likely through the inhibition of the Rho GTPase signaling pathway, provides a powerful means to study the roles of these structures in various cellular processes, including cell adhesion, migration, and proliferation. The protocols outlined in these application notes offer a robust framework for researchers to investigate the molecular mechanisms underlying this compound's effects and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Spisulosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spisulosine (ES-285), a natural product isolated from the marine clam Spisula polynyma, is a potent antiproliferative agent that induces apoptosis in various cancer cell lines.[1] Its primary mechanism of action involves the de novo synthesis of ceramide, a bioactive sphingolipid, which in turn activates Protein Kinase C zeta (PKCζ). This activation triggers downstream signaling cascades leading to cell cycle arrest and programmed cell death. Furthermore, this compound has been observed to induce disassembly of actin stress fibers, affecting cell morphology and adhesion. These distinct mechanisms of action provide multiple avenues for the development of high-throughput screening (HTS) assays to identify and characterize novel this compound analogs with enhanced therapeutic potential.

This document provides detailed application notes and protocols for a suite of HTS assays tailored for the evaluation of this compound analogs. The assays are designed to quantitatively assess key cellular events modulated by these compounds, including cytotoxicity, apoptosis induction, cell cycle perturbation, and changes in sphingolipid metabolism.

Data Presentation: Quantitative Analysis of this compound Analogs

A critical aspect of screening this compound analogs is the quantitative assessment of their biological activity to establish structure-activity relationships (SAR). The following tables summarize key quantitative data for this compound and its analogs, providing a framework for comparing the potency and efficacy of newly synthesized compounds.

Table 1: Antiproliferative Activity of this compound and Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
(+)-SpisulosineHeLaSignificantly reduced proliferation[1]
Homothis compoundHeLaSignificantly reduced proliferation[1]
C17-Isosphinganine AnalogVariousMore active than C12 analog[2]
C12-Isosphinganine AnalogVariousLess active than C17 analog[2]

Note: The data for homothis compound and the isosphinganine analogs indicate the importance of the alkyl chain length for cytotoxic activity. Further quantitative HTS would be necessary to generate a comprehensive SAR profile for a library of analogs.

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the screening results and the mechanism of action of this compound analogs, the following diagrams illustrate the key signaling pathways and a general experimental workflow for HTS.

Spisulosine_Signaling_Pathway Spisulosine_Analogs This compound Analogs Ceramide_Synthase Ceramide Synthase Activation Spisulosine_Analogs->Ceramide_Synthase Ceramide ↑ Intracellular Ceramide Ceramide_Synthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis_Pathway Apoptotic Cascade PKCzeta->Apoptosis_Pathway Actin_Cytoskeleton Actin Cytoskeleton Rearrangement PKCzeta->Actin_Cytoskeleton Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis_Pathway->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Actin_Cytoskeleton->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: this compound Signaling Pathway.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Acquisition cluster_3 Data Analysis Compound_Library This compound Analog Library (in DMSO) Compound_Addition Add Compounds (various concentrations) Compound_Library->Compound_Addition Cell_Seeding Seed Cancer Cells in 384-well plates Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 24-72 hours) Compound_Addition->Incubation Assay_Specific_Reagent Add Assay Reagent (e.g., CellTiter-Glo®, Caspase-Glo®) Incubation->Assay_Specific_Reagent Plate_Reader Read Plates (Luminescence, Fluorescence) Assay_Specific_Reagent->Plate_Reader Data_Normalization Normalize Data (to controls) Plate_Reader->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination

Caption: High-Throughput Screening Workflow.

Experimental Protocols

The following are detailed protocols for key HTS assays to evaluate the biological activities of this compound analogs. These protocols are designed for a 384-well plate format to maximize throughput.

Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC-3)

  • Complete cell culture medium

  • This compound analog library (solubilized in DMSO)

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute cells to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (2500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence readings to the vehicle control wells (representing 100% viability).

  • Plot the normalized values against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog library

  • 384-well white-walled plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 30 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence readings to the vehicle control wells.

  • Plot the fold-change in caspase activity against the logarithm of the compound concentration.

  • Determine the EC50 (effective concentration for 50% maximal response) for caspase activation.

Cell Cycle Analysis by High-Content Imaging

This assay quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog library

  • 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Hoechst 33342 nuclear stain

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • High-content imaging system and analysis software

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using imaging plates.

  • Cell Staining:

    • After incubation, carefully remove the medium.

    • Fix the cells with 25 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 25 µL of 0.1% Triton X-100 for 10 minutes.

    • Wash the wells twice with PBS.

    • Add 25 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 15 minutes at room temperature, protected from light.

    • Wash the wells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the stained nuclei using a high-content imaging system with a DAPI filter set.

    • Use the analysis software to segment individual nuclei and measure the integrated fluorescence intensity of each nucleus.

    • Generate a histogram of the integrated nuclear intensity.

    • Gate the cell populations corresponding to G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases.

    • Quantify the percentage of cells in each phase for each treatment condition.

Data Analysis:

  • Compare the percentage of cells in each cell cycle phase for compound-treated wells to the vehicle control.

  • Identify compounds that cause a significant accumulation of cells in a specific phase (e.g., G2/M arrest).

High-Throughput Sphingolipid Metabolism Assay

This assay measures the de novo synthesis of ceramide by monitoring the incorporation of a fluorescently labeled sphingolipid precursor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog library

  • Fluorescently labeled sphingosine precursor (e.g., NBD-sphingosine)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • High-performance thin-layer chromatography (HPTLC) system or LC-MS/MS

  • Fluorescence detector or mass spectrometer

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Metabolic Labeling:

    • During the last 2-4 hours of the compound incubation, add the fluorescently labeled sphingosine precursor to the culture medium at a final concentration of 1-5 µM.

    • Incubate at 37°C.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

    • Dry the lipid extracts under a stream of nitrogen.

  • Lipid Analysis:

    • Resuspend the lipid extracts in a small volume of solvent.

    • Separate the lipids by HPTLC or LC-MS/MS.

    • Quantify the amount of fluorescently labeled ceramide and other sphingolipids.

Data Analysis:

  • Normalize the amount of labeled ceramide to the total amount of labeled lipid or to a cellular protein measurement.

  • Compare the levels of de novo ceramide synthesis in compound-treated cells to the vehicle control.

  • Identify compounds that significantly increase ceramide production.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the systematic evaluation of this compound analogs. By employing a multi-parametric approach that assesses cytotoxicity, apoptosis, cell cycle progression, and direct effects on sphingolipid metabolism, researchers can efficiently identify promising lead compounds and elucidate their structure-activity relationships. The provided protocols and diagrams are intended to serve as a comprehensive guide for drug development professionals seeking to explore the therapeutic potential of this important class of natural product analogs.

References

Application Notes and Protocols for Cell-Based Assays Measuring Spisulosine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spisulosine (ES-285) is a novel marine-derived compound isolated from the mollusk Spisula polynyma. It has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, with a particularly potent activity observed in prostate cancer cells.[1][2] This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound in cell-based assays, with a focus on its mechanism of action involving ceramide accumulation and Protein Kinase C zeta (PKCζ) activation.

Mechanism of Action

This compound induces cytotoxicity in cancer cells through a distinct signaling pathway. Unlike many conventional chemotherapeutic agents, its effects are independent of the PI3K/Akt, JNK, and p38 signaling pathways.[1][2] The primary mechanism of this compound-induced cell death involves the de novo synthesis of ceramide, a bioactive sphingolipid known to be a key mediator of apoptosis. This accumulation of intracellular ceramide subsequently leads to the activation of the atypical Protein Kinase C isoform, PKCζ.[1][2] The activation of PKCζ is a critical step in the downstream signaling cascade that ultimately results in apoptotic cell death, characterized by events such as caspase-3 activation.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
PC-3Prostate (Androgen-Independent)148 hoursMTT Assay[1]
LNCaPProstate (Androgen-Dependent)148 hoursMTT Assay[1]

Experimental Protocols

Preparation of this compound for In Vitro Studies

Materials:

  • This compound (ES-285)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.855 mg of this compound (MW: 285.5 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare working concentrations by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • PC-3 or LNCaP cells

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI-1640 or F-12K for PC-3, RPMI-1640 for LNCaP, supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Quantification of Intracellular Ceramide Levels

This protocol describes a general approach for the extraction and relative quantification of ceramide. For absolute quantification, the use of a lipidomics facility with LC-MS/MS is recommended.

Materials:

  • PC-3 or LNCaP cells

  • 6-well cell culture plates

  • This compound working solutions

  • Fumonisin B1 (ceramide synthase inhibitor, as a control)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound (e.g., 1 µM) for the desired time. Include a vehicle control and a positive control (e.g., a known inducer of ceramide synthesis). To confirm de novo synthesis, a pre-treatment with Fumonisin B1 can be included.

  • Lipid Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer method.

    • Add an internal standard to normalize for extraction efficiency.

  • LC-MS/MS Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the samples in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the samples to quantify the levels of different ceramide species.

  • Data Analysis:

    • Normalize the ceramide levels to the internal standard and the total protein content or cell number.

    • Compare the ceramide levels in this compound-treated cells to the control cells.

Western Blot for PKCζ Activation (Phosphorylation)

Activation of PKCζ is assessed by detecting its phosphorylation at Threonine 410 (Thr410).

Materials:

  • PC-3 or LNCaP cells

  • 6-well cell culture plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-PKCζ (Thr410)

    • Rabbit anti-total PKCζ

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PKCζ (Thr410) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for total PKCζ levels, the membrane can be stripped and re-probed with an antibody against total PKCζ and subsequently with an antibody for a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-PKCζ to total PKCζ and/or the loading control to determine the fold change in activation.

Caspase-3 Cleavage Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • PC-3 or LNCaP cells

  • This compound working solutions

  • Western blot materials (as described in Protocol 4)

  • Primary antibodies:

    • Rabbit anti-cleaved caspase-3

    • Rabbit anti-total caspase-3

    • Mouse anti-β-actin

Procedure:

  • Cell Treatment and Lysis:

    • Follow the same procedure for cell treatment and lysis as described for the PKCζ Western blot.

  • Western Blotting and Immunoblotting:

    • Perform SDS-PAGE and Western blotting as previously described.

    • Probe the membrane with an antibody specific for cleaved caspase-3.

    • The membrane can be stripped and re-probed for total caspase-3 and a loading control.

  • Data Analysis:

    • Quantify the band intensity of cleaved caspase-3 and normalize it to the loading control to assess the level of apoptosis induction.

Mandatory Visualizations

Spisulosine_Signaling_Pathway This compound This compound DeNovoCeramide De Novo Ceramide Synthesis This compound->DeNovoCeramide induces Ceramide Intracellular Ceramide Accumulation DeNovoCeramide->Ceramide PKCzeta PKCζ Activation (Phosphorylation at Thr410) Ceramide->PKCzeta activates Caspase3 Caspase-3 Activation PKCzeta->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays SeedCells Seed PC-3 or LNCaP cells Incubate24h Incubate 24h SeedCells->Incubate24h Treatthis compound Treat with this compound (various concentrations) Incubate24h->Treatthis compound Incubate48h Incubate 48h Treatthis compound->Incubate48h MTT MTT Assay Incubate48h->MTT Ceramide Ceramide Quantification Incubate48h->Ceramide PKCzeta PKCζ Activation (Western Blot) Incubate48h->PKCzeta Caspase3 Caspase-3 Cleavage (Western Blot) Incubate48h->Caspase3

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Troubleshooting & Optimization

Spisulosine Assay Optimization: A Technical Support Resource for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Spisulosine assays for enhanced reproducibility. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the experimental workflow with this compound.

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common issue in cancer drug screening and can stem from several factors.[1] Here’s a troubleshooting guide:

Potential Cause Troubleshooting/Solution
Cell Health & Passage Number Ensure cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.
This compound Stock Solution Prepare fresh stock solutions regularly and store them properly. This compound is a lipid-like molecule and may be prone to degradation.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Assay Protocol Variability Standardize all steps of the assay protocol, including incubation times, reagent concentrations, and washing steps. Even minor variations can introduce significant variability.[3]
MTT Assay Interference This compound's mechanism of action, which involves altering cellular metabolism, may interfere with the MTT assay.[4][5] Consider using alternative viability assays like CellTiter-Glo® (luminescence-based ATP measurement) or crystal violet staining.
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which may influence cell growth and drug sensitivity. Test new serum lots before use in critical experiments.

Q2: I am not observing the expected increase in ceramide levels after this compound treatment. What could be wrong?

A2: this compound is known to induce de novo synthesis of ceramide.[6][7] If you are not observing an increase, consider the following:

Potential Cause Troubleshooting/Solution
Suboptimal Treatment Conditions Optimize the concentration of this compound and the treatment duration. The kinetics of ceramide accumulation can vary between cell lines.
Lipid Extraction Inefficiency Ensure your lipid extraction protocol is efficient for ceramides. The Folch method (chloroform/methanol extraction) is a standard procedure.[8] Inefficient extraction will lead to an underestimation of ceramide levels.
Ceramide Detection Method The method used to quantify ceramides is critical. LC-MS/MS is a highly sensitive and specific method.[8] If using enzymatic assays, ensure the enzyme is active and the reaction conditions are optimal.
Cell Line Specifics The rate of ceramide synthesis and metabolism can differ between cell lines. Confirm that your cell line of interest is responsive to this compound in terms of ceramide accumulation.
Normalization Ensure proper normalization of your data. Normalizing to total protein or cell number is crucial to account for any variations in sample handling.

Q3: My Western blot for PKCζ activation is showing no signal or high background. How can I improve it?

A3: Detecting changes in protein phosphorylation, such as the activation of PKCζ, can be challenging. Here are some tips:

Potential Cause Troubleshooting/Solution
No/Weak Signal - Antibody: Use a validated antibody specific for the phosphorylated form of PKCζ. Check the antibody datasheet for recommended conditions. - Sample Lysis: Prepare fresh cell lysates and include phosphatase inhibitors to prevent dephosphorylation. - Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-40 µg).
High Background - Blocking: Use an appropriate blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background. - Antibody Concentration: Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific binding. - Washing: Increase the number and duration of washing steps to remove unbound antibodies.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the assay conditions. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
PC-3 Prostate Cancer~148Not Specified
LNCaP Prostate Cancer~148Not Specified
MCF-7 Breast Cancer< 1Not SpecifiedNot Specified
HCT-116 Colorectal Cancer< 1Not SpecifiedNot Specified
Caco-2 Colorectal Cancer< 1Not SpecifiedNot Specified
Jurkat T-cell Leukemia< 1Not SpecifiedNot Specified
HeLa Cervical Cancer< 1Not SpecifiedNot Specified

Note: IC50 values can be highly dependent on experimental conditions. This table should be used as a reference, and it is recommended to determine the IC50 in your specific experimental setup.[3]

Experimental Protocols & Methodologies

This section provides detailed protocols for key assays used to study the effects of this compound.

Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay - Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9]

Ceramide Accumulation Assay (LC-MS/MS)

This protocol outlines a method for the extraction and quantification of intracellular ceramides.

Materials:

  • Chloroform

  • Methanol

  • Internal standard (e.g., C17:0 ceramide)

  • LC-MS/MS system

Protocol:

  • After treatment with this compound, wash cells with cold PBS and harvest.

  • Perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).[8]

  • Add an internal standard to the samples to control for extraction efficiency and instrument variability.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Separate and quantify ceramide species using a suitable LC-MS/MS method.

PKCζ Activation Assay (Western Blot)

This protocol describes the detection of activated (phosphorylated) PKCζ.

Materials:

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody against phospho-PKCζ

  • Primary antibody against total PKCζ (for normalization)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total PKCζ for normalization.

Visualizations: Signaling Pathways and Workflows

This compound-Induced Apoptotic Signaling Pathway

Spisulosine_Pathway This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Induces de novo synthesis Ceramide Ceramide Accumulation Ceramide_Synthase->Ceramide PKCzeta PKCζ (Activation) Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Promotes

Caption: this compound induces apoptosis via de novo ceramide synthesis and PKCζ activation.

General Experimental Workflow for this compound Assay

Spisulosine_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis mechanism Mechanism of Action Assays (Ceramide, PKCζ) treatment->mechanism data Data Analysis viability->data apoptosis->data mechanism->data end Conclusion data->end

Caption: A generalized workflow for investigating the effects of this compound on cancer cells.

References

Troubleshooting Spisulosine cytotoxicity experiment variability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Spisulosine and what is its primary mechanism of action?

A1: this compound (also known as 1-deoxysphinganine) is an antiproliferative compound originally isolated from the marine clam Spisula polynyma.[1][2] Its primary mechanism of action involves the disruption of the cellular cytoskeleton. Specifically, this compound promotes the disassembly of actin stress fibers, which are crucial for maintaining cell shape, adhesion, and motility.[1][3] This leads to morphological changes where cells initially become fusiform (spindle-shaped) before rounding up and losing their focal adhesions.[3]

Q2: I am observing high well-to-well variability in my 96-well plate assay. What are the common causes?

A2: High well-to-well variability is a frequent issue in plate-based assays and can stem from several sources:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary cause. Ensure your cell suspension is homogenous and free of clumps before and during plating.[4]

  • "Edge Effects": The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to different growth conditions compared to the inner wells.[4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability. Use calibrated pipettes and maintain a consistent technique for all additions.[4]

  • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[5] Visually inspect plates and carefully remove any bubbles with a sterile pipette tip or needle.[5]

Q3: My results with this compound are not reproducible between experiments. What factors should I investigate?

A3: Lack of inter-experiment reproducibility can be caused by several factors that may change from one assay to the next:

  • Cell Passage Number and Health: Cells can exhibit phenotypic drift over multiple passages, altering their response to treatments.[6] Use cells within a consistent and limited passage number range for all experiments. Always ensure cells are in the exponential growth phase and have high viability before starting an experiment.[4][7]

  • Reagent Preparation and Storage: Inconsistent preparation of this compound stock solutions or improper storage of assay reagents can lead to variations in potency and performance.[8] Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.

  • Incubation Times: The duration of cell exposure to this compound and the incubation time with the assay reagent must be kept consistent.[9]

  • Environmental Conditions: Variations in incubator conditions such as temperature, CO2, and humidity can affect cell growth and response.[8]

Q4: Can this compound interfere with common cytotoxicity assays like MTT or LDH?

A4: While specific interference data for this compound is not widely published, it's important to consider potential interactions.

  • For MTT assays: Some compounds can directly reduce the MTT reagent, leading to false-positive results (lower apparent cytotoxicity).[4] It is recommended to run a cell-free control containing this compound in media with the MTT reagent to check for direct reduction.[4]

  • For LDH assays: this compound is not expected to directly interfere with the enzymatic reaction. However, ensure that the vehicle used to dissolve this compound (e.g., DMSO) does not cause membrane leakage at the final concentration used, which would lead to elevated LDH release.[10]

Troubleshooting Guide: this compound Cytotoxicity Assays

This table summarizes common problems, their likely causes, and recommended solutions to minimize variability in your experiments.

Potential Issue Common Causes Recommended Solutions
High Well-to-Well Variability Inconsistent cell seeding density.[4]Ensure a homogenous single-cell suspension before and during plating.[4]
"Edge effects" due to evaporation in outer wells.[4]Avoid using outer wells for samples; fill them with sterile PBS or media to maintain humidity.[4]
Pipetting errors (cells, compound, reagents).[4]Use calibrated pipettes; practice consistent, careful pipetting technique.[4]
Presence of air bubbles in wells.[5]Inspect wells and remove bubbles with a sterile needle or pipette tip.[5]
Low Absorbance/Fluorescence Signal Cell density is too low.[5][11]Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[5][11]
Sub-optimal incubation time with assay reagent.[4]Optimize the incubation time for your specific cell line with the assay reagent.[4]
Incorrect filter or wavelength settings on the plate reader.[9]Verify the plate reader settings are correct for the specific assay being used.
High Background Signal (MTT Assay) Contamination of culture with bacteria or yeast.[6]Routinely test for mycoplasma and other contaminants. Use aseptic techniques.[6]
(MTT Assay) Direct reduction of MTT by this compound or media components.[4][9]Run a cell-free control with this compound in media to measure background absorbance.[4]
(LDH Assay) High inherent LDH activity in serum.[11]Reduce serum concentration in the culture medium (e.g., to 1-5%), ensuring it doesn't affect cell viability.[11]
(LDH Assay) High spontaneous LDH release from over-vigorous pipetting or high cell density.[11]Handle cells gently during plating and optimize cell number to avoid over-confluence.[11]
Inconsistent IC50 Values Variability in cell health or passage number.[6]Standardize cell culture procedures. Use cells within a defined passage number range and from a frozen stock.[6]
This compound precipitation in culture medium.[4]Dissolve this compound in a suitable solvent (e.g., DMSO) first. Ensure the final solvent concentration is low (<0.5%) and consistent across all wells, including vehicle controls.[4][12]
Inconsistent incubation time with this compound.[9]Use a precise timer for all incubation steps across all experiments.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, which creates a purple formazan product.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[9]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[11]

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol. Include control wells for: Medium Background, Spontaneous LDH Release (vehicle-treated cells), and Maximum LDH Release.[10]

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration.

  • Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution (e.g., Triton-X100) to the Maximum Release control wells.[15]

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Visualizations

This compound Signaling Pathway

G This compound This compound Actin Actin Stress Fibers This compound->Actin Promotes Disassembly RhoGTP Rho GTPase Signaling This compound->RhoGTP Modulates Morphology Cell Morphology (Rounding) Actin->Morphology Adhesion Loss of Focal Adhesions Actin->Adhesion RhoGTP->Actin Regulates Proliferation Inhibition of Cell Proliferation Morphology->Proliferation Adhesion->Proliferation

Caption: this compound's proposed mechanism of action.

Cytotoxicity Assay Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (Consistent Passage) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep This compound Dilution Series Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation ReagentAdd Add Assay Reagent (MTT/LDH) Incubation->ReagentAdd ReadPlate Read Plate (Absorbance) ReagentAdd->ReadPlate Calculate Calculate % Cytotoxicity ReadPlate->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Key stages in a typical cytotoxicity assay workflow.

Troubleshooting Logic Flow

G start Inconsistent Results? variability_type Variability Type? start->variability_type intra_assay Intra-Assay (Well-to-Well) variability_type->intra_assay High SEM inter_assay Inter-Assay (Experiment-to-Experiment) variability_type->inter_assay Poor R² check_plating Check Plating Technique intra_assay->check_plating check_edge Check for Edge Effects intra_assay->check_edge check_pipetting Check Pipetting intra_assay->check_pipetting check_cells Standardize Cells (Passage, Health) inter_assay->check_cells check_reagents Standardize Reagents inter_assay->check_reagents check_protocol Standardize Protocol Steps inter_assay->check_protocol

References

Technical Support Center: Spisulosine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Spisulosine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as 1-deoxysphinganine) is a bioactive sphingolipid analogue isolated from the marine mollusc Spisula polynyma.[1] It functions as an anti-proliferative and pro-apoptotic agent. Its primary mechanism of action involves the de novo synthesis of ceramide, which in turn activates Protein Kinase C zeta (PKCζ).[2] This activation initiates a signaling cascade that leads to the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3][4][5]

Q2: Why is the stability of this compound in cell culture media a concern?

The stability of any compound in cell culture media is crucial for obtaining accurate and reproducible experimental results. Degradation of this compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency (e.g., inaccurate IC50 values).[6] Furthermore, degradation products could potentially have their own biological activities or interfere with the assay, leading to misleading data.[7]

Q3: What are the primary factors that can affect this compound stability in my experiments?

Several factors can influence the stability of this compound in your cell culture setup:

  • pH of the media: Extreme pH values can catalyze the degradation of small molecules.[8] Most cell culture media are buffered to a physiological pH (around 7.4), but changes can occur due to cellular metabolism.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[9] Incubator temperatures (37°C) are a significant factor to consider.

  • Media Components: Components within the cell culture media, such as salts, amino acids, and vitamins, can potentially interact with and degrade this compound.

  • Presence of Serum: Serum contains various enzymes and proteins that can bind to or metabolize small molecules, affecting their stability and availability.[10]

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect this compound solutions from light.[11]

  • Oxidation: Reactive oxygen species present in the media or generated by cellular processes can lead to oxidative degradation of the compound.[11]

Q4: How should I prepare and store my this compound stock solution?

For optimal stability, this compound powder should be stored at -20°C.[7] To prepare a stock solution, dissolve the powder in an appropriate solvent, such as DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[7] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or loss of this compound activity over time.

This is a common problem that often points to compound instability in the experimental setup.

Possible Cause Troubleshooting Step
This compound Degradation in Media Perform a stability study by incubating this compound in your specific cell culture medium (with and without serum) under your experimental conditions (37°C, 5% CO2) for the duration of your assay. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining this compound concentration using LC-MS/MS.
Incorrect Stock Solution Concentration Verify the concentration of your this compound stock solution. If possible, use a validated analytical method to confirm the concentration.
Repeated Freeze-Thaw Cycles Prepare small, single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can degrade the compound.
Adsorption to Labware This compound, being a lipid-like molecule, may adsorb to plastic surfaces. Consider using low-adhesion microplates and polypropylene tubes.
Issue 2: Unexpected or off-target effects observed in cells.

This could be due to the formation of active degradation products.

Possible Cause Troubleshooting Step
Formation of Active Degradation Products Conduct a forced degradation study to intentionally degrade this compound under stress conditions (acidic, basic, oxidative, photolytic, thermal).[11][12] Analyze the resulting solutions using LC-MS/MS to identify potential degradation products.[7][13] If possible, test the biological activity of any identified major degradants.
Media Component Interaction Simplify your experimental medium to identify potential interactions. For example, compare this compound stability in a simple buffered saline solution versus complete cell culture medium.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

  • Preparation of this compound Solution: Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM or RPMI-1640) at the final concentration used in your experiments. Include a condition with and without serum if applicable to your assays.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • Add an internal standard (e.g., a deuterated sphingolipid analogue) to each sample to correct for variations in sample processing and instrument response.[14]

    • Perform a protein precipitation and lipid extraction. A common method is to add a 3:1 (v/v) mixture of methanol:chloroform, vortex thoroughly, and centrifuge to separate the layers.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Quantification by LC-MS/MS:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of 1-deoxysphinganine.[15][16][17]

    • Create a standard curve using known concentrations of a this compound reference standard to determine the concentration of this compound in your samples.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. From this data, you can calculate the half-life (t½) of this compound in your specific medium.

Protocol 2: Validated LC-MS/MS Method for Quantification of 1-deoxysphinganine (this compound)

While a universally standardized protocol does not exist, the following parameters, based on published methods for sphingolipid analysis, can serve as a starting point for method development.[15][17][18]

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the lipid, and then re-equilibrate. A typical gradient might be: 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (Q1): m/z 286.3 (for [M+H]⁺); Product ion (Q3): monitor characteristic fragment ions (e.g., loss of water, m/z 268.3). These transitions should be optimized using a this compound standard.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Different Cell Culture Media

Time (hours) This compound in DMEM (% remaining) This compound in RPMI-1640 (% remaining) This compound in DMEM + 10% FBS (% remaining)
0100100100
29899100
4959799
8909498
24758592
48557085
Estimated t½ (hours) ~40 ~60 >72

This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.

Visualizations

Spisulosine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Induces de novo synthesis Ceramide Ceramide Ceramide_Synthase->Ceramide PKCzeta PKCζ Ceramide->PKCzeta Activates Caspase_Cascade Caspase Cascade (Caspase-3 activation) PKCzeta->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

References

Spisulosine dose-response curve inconsistencies and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of spisulosine in your experiments and to help troubleshoot potential inconsistencies in dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ES-285) is an antiproliferative compound of marine origin, isolated from the mollusc Spisula polynyma.[1][2][3] It is a bioactive sphingoid, structurally related to sphinganine.[4] Its primary mechanism of action involves the de novo synthesis of ceramide, which in turn leads to the activation of protein kinase C zeta (PKCζ).[5] This signaling cascade ultimately induces apoptosis (programmed cell death) in cancer cells.[5][6] this compound has also been shown to promote the disassembly of actin stress fibers, leading to changes in cell morphology.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated antiproliferative activity against a range of human cancer cell lines. Notably, it has been shown to be effective in prostate cancer cell lines such as PC-3 and LNCaP.[3][5] Studies have also reported significant activity in breast cancer (MCF-7), colon cancer (HTC-116, Caco-2), leukemia (Jurkat), and cervical cancer (HeLa) cell lines.[7]

Q3: What is the expected IC50 range for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. For prostate cancer cell lines like PC-3 and LNCaP, the IC50 is typically in the range of 1-10 μM.[3] In a panel of six human malignant cell lines, significant anticancer activity was observed with IC50 values below 1 μM in five of them (MCF-7, HTC-116, Caco-2, Jurkat, and HeLa).[7]

Q4: I am observing a flat or non-sigmoidal dose-response curve. What could be the issue?

A flat or non-sigmoidal dose-response curve can arise from several factors:

  • Compound Solubility: this compound is a lipid-like molecule, and poor solubility in your culture medium can lead to an inaccurate effective concentration.[1][4] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay medium.

  • Incorrect Concentration Range: The tested concentration range may be too narrow or completely outside the active range for your specific cell line. It's advisable to test a broad range of concentrations in initial experiments.[8]

  • Cell Seeding Density: The number of cells plated can significantly impact the outcome of a cytotoxicity assay.[9] An optimal cell density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[10]

  • Assay Incubation Time: The duration of drug exposure is a critical parameter.[11] An incubation time that is too short may not be sufficient to observe a cytotoxic effect.

Q5: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in in vitro screening and can be attributed to:

  • Cell Line Variability: Differences in cell passage number, cell health, and potential genetic drift can alter drug sensitivity.[12] It is crucial to use cells from a consistent passage number and ensure they are healthy before starting an experiment.

  • Reagent Preparation: Inconsistent preparation of the this compound stock solution or serial dilutions can lead to variability. Always prepare fresh dilutions for each experiment.

  • Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and even the type of microplates used can affect results.[11]

  • Data Analysis: The method used to calculate the IC50 can influence the final value.[13] Using a consistent and appropriate non-linear regression model is essential.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when generating a this compound dose-response curve.

Problem 1: Low Potency or No Effect Observed

Possible Cause Troubleshooting Step
This compound Degradation or Inactivity Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment.
Poor Solubility This compound is a lipid-like molecule.[1][4] Consider using a different solvent for the stock solution (e.g., DMSO) and ensure it is fully dissolved before diluting into the aqueous culture medium. Visually inspect for any precipitation after dilution. The use of natural deep eutectic solvents (NADES) has been explored for other poorly soluble drugs.[14][15]
Sub-optimal Assay Duration The antiproliferative effects of this compound may require a longer incubation period. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[5]
Inappropriate Cell Density Optimize cell seeding density. Too many cells can deplete nutrients and reduce the effective drug-to-cell ratio. Too few cells may not produce a strong enough signal in the viability assay.[10]
Cell Line Resistance The chosen cell line may be inherently resistant to the mechanism of action of this compound. Consider testing on a different, more sensitive cell line if possible.[16]

Problem 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding cells, media, and reagents to minimize well-to-well variation.[8]
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.
Incomplete Solubilization of Formazan (MTT/XTT assays) If using a tetrazolium-based assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase shaking time or use a pipette to mix if necessary.[17]
Cell Clumping Ensure a single-cell suspension is achieved before plating. Cell clumps will lead to uneven cell distribution in the wells.

Problem 3: Non-Monotonic Dose-Response Curve (e.g., U-shaped or inverted U-shaped)

Possible Cause Troubleshooting Step
Compound Precipitation at High Concentrations Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. Consider reducing the highest concentration tested if solubility is an issue.[18]
Off-Target Effects At very high concentrations, drugs can have off-target effects that may be less pronounced at lower, more specific concentrations.[19]
Complex Biological Response Some compounds can induce complex, non-monotonic responses.[20] This could be due to the activation of counteracting signaling pathways at different concentrations.
Assay Artifact Some viability assays can be affected by the chemical properties of the compound being tested. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. reductase-based).[21]
Summary of this compound IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate1-10[3]
LNCaPProstate1-10[3]
MCF-7Breast< 1[7]
HTC-116Colon< 1[7]
Caco-2Colon< 1[7]
JurkatLeukemia< 1[7]
HeLaCervical< 1[7]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the dose-response curve of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It's recommended to prepare these at 2x the final concentration.

    • Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 48 hours).[5]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Visualizations

This compound Signaling Pathway

Spisulosine_Signaling_Pathway This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Induces Actin_Fibers Actin Stress Fibers This compound->Actin_Fibers Promotes disassembly Ceramide Ceramide (de novo synthesis) Ceramide_Synthase->Ceramide PKCzeta PKCζ (Activation) Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Morphology_Change Cell Morphology Change Actin_Fibers->Morphology_Change

Caption: this compound's proposed mechanism of action leading to apoptosis.

Experimental Workflow for Troubleshooting Dose-Response Issues

Troubleshooting_Workflow Start Inconsistent or Unexpected Dose-Response Check_Solubility Verify this compound Solubility & Stability Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Test Optimize_Assay Optimize Assay Parameters Assay_OK Assay OK? Optimize_Assay->Assay_OK Test Review_Cells Review Cell Health & Passage Number Cells_OK Cells OK? Review_Cells->Cells_OK Test Check_Calculations Check Data Analysis & IC50 Calculation Method Calculations_OK Calculations OK? Check_Calculations->Calculations_OK Test Solubility_OK->Check_Solubility No, adjust solvent/ preparation Solubility_OK->Optimize_Assay Yes Assay_OK->Optimize_Assay No, adjust density/ duration Assay_OK->Review_Cells Yes Cells_OK->Review_Cells No, use new stock/ consistent passage Cells_OK->Check_Calculations Yes Calculations_OK->Check_Calculations No, use consistent non-linear regression End Consistent Results Calculations_OK->End Yes

Caption: A logical workflow for troubleshooting this compound experiments.

Logical Relationship: Problem to Solution

Problem_Solution_Map Problems Problem Flat Curve High Variability Low IC50 Reproducibility Solutions Solution Check Solubility / Use Fresh Stock Optimize Cell Density & Assay Duration Calibrate Pipettes / Standardize Technique Use Consistent Cell Passage Problems:p1->Solutions:s1 addresses Problems:p1->Solutions:s2 addresses Problems:p2->Solutions:s3 addresses Problems:p3->Solutions:s1 addresses Problems:p3->Solutions:s2 addresses Problems:p3->Solutions:s4 addresses

Caption: Mapping common problems to their respective solutions.

References

Overcoming resistance to Spisulosine in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spisulosine. The information is designed to address common challenges encountered during in-vitro experiments, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct clinical or extensive preclinical data on acquired resistance to this compound is limited, based on its mechanism of action, two primary resistance pathways can be hypothesized:

  • Alterations in Ceramide Metabolism: this compound induces apoptosis by increasing intracellular ceramide levels. Cancer cells can develop resistance by upregulating the glycosylation of ceramide to glucosylceramide, a less pro-apoptotic molecule. This process is mediated by the enzyme glucosylceramide synthase (GCS).[1][2][3]

  • Modulation of the PKCζ Signaling Pathway: this compound's pro-apoptotic effects are also mediated through the activation of Protein Kinase C zeta (PKCζ).[4] Resistance may arise from alterations in this pathway, such as the nuclear translocation of PKCζ, which has been associated with resistance to other apoptotic agents.

Q2: How can I experimentally determine if my cell line has developed resistance to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT assay.

Q3: What are some initial steps to overcome this compound resistance in my cell line?

Based on the potential resistance mechanisms, you can explore the following strategies:

  • Combination Therapy: Consider co-administering this compound with an inhibitor of glucosylceramide synthase (GCS) to prevent the conversion of ceramide to its inactive form.

  • Targeting Downstream Effectors: Investigate the expression and localization of PKCζ. If nuclear translocation is observed, strategies to inhibit this process could potentially re-sensitize the cells to this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased cell death observed with this compound treatment over time. Development of acquired resistance.1. Confirm Resistance: Perform an IC50 determination assay (e.g., MTT assay) to quantify the change in sensitivity. 2. Investigate Ceramide Metabolism: Measure the activity of glucosylceramide synthase (GCS). Increased activity may indicate this as a resistance mechanism. 3. Assess PKCζ Signaling: Analyze the subcellular localization of PKCζ via immunofluorescence. Nuclear accumulation in resistant cells could be a key factor.
Inconsistent results in cell viability assays. Experimental variability.1. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Verify Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Standardize Incubation Times: Use consistent incubation times for drug treatment and assay development.
Difficulty in detecting changes in intracellular ceramide levels. Assay sensitivity or technical issues.1. Use a Sensitive Detection Method: Employ a highly sensitive method such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification. 2. Follow a Validated Protocol: Utilize a detailed and established protocol for lipid extraction and ceramide measurement.
No clear difference in total PKCζ expression between sensitive and resistant cells. Resistance mechanism is not due to altered expression but to changes in localization or activity.1. Perform Subcellular Fractionation and Western Blotting: Isolate nuclear and cytoplasmic fractions and probe for PKCζ to assess its localization. 2. Use Immunofluorescence: Visualize the subcellular localization of PKCζ in both sensitive and resistant cells.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~1[4]
LNCaPProstate Cancer~1[4]
MCF-7Breast Cancer< 1[3]
HCT-116Colon Cancer< 1[3]
Caco-2Colorectal Adenocarcinoma< 1[3]
JurkatT-cell Leukemia< 1[3]
HeLaCervical Cancer< 1[3]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is adapted from standard MTT assay procedures.[4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Glucosylceramide Synthase (GCS) Activity

This protocol is a generalized procedure based on established methods.

Materials:

  • Sensitive and resistant cancer cells

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Reaction buffer

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Fluorescence imaging system

Procedure:

  • Lyse the sensitive and resistant cells and determine the protein concentration.

  • Set up the enzyme reaction by incubating a specific amount of cell lysate with the fluorescent ceramide substrate and UDP-glucose in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • Calculate the GCS activity as the amount of product formed per unit of protein per unit of time.

Immunofluorescence Staining for PKCζ Nuclear Translocation

This is a general protocol for immunofluorescence.

Materials:

  • Sensitive and resistant cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against PKCζ

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat sensitive and resistant cells with this compound for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody against PKCζ overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the subcellular localization of PKCζ using a fluorescence microscope.

Visualizations

Spisulosine_Action_and_Resistance cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms This compound This compound Ceramide De Novo Ceramide Synthesis This compound->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta GCS ↑ Glucosylceramide Synthase (GCS) Ceramide->GCS Inhibited by GCS Upregulation Glucosylceramide Glucosylceramide (Inactive) Apoptosis Apoptosis PKCzeta->Apoptosis PKCzeta_Nuc PKCζ Nuclear Translocation PKCzeta->PKCzeta_Nuc Altered Signaling Survival Cell Survival GCS->Glucosylceramide PKCzeta_Nuc->Survival

Caption: this compound action and hypothesized resistance pathways.

experimental_workflow start Observe Reduced Sensitivity to this compound ic50 Confirm Resistance: Determine IC50 (MTT Assay) start->ic50 investigate Investigate Resistance Mechanisms ic50->investigate gcs Measure GCS Activity investigate->gcs Hypothesis 1: Ceramide Metabolism pkc Assess PKCζ Localization (Immunofluorescence) investigate->pkc Hypothesis 2: PKCζ Signaling gcs_result Increased GCS Activity? gcs->gcs_result pkc_result PKCζ Nuclear Translocation? pkc->pkc_result gcs_strategy Strategy: Co-administer GCS inhibitor gcs_result->gcs_strategy Yes end Re-sensitization to this compound gcs_result->end No pkc_strategy Strategy: Inhibit nuclear translocation pkc_result->pkc_strategy Yes pkc_result->end No gcs_strategy->end pkc_strategy->end

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Spisulosine Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Spisulosine in their experiments. The information is designed to help optimize treatment duration and concentration for effective outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most cancer cell lines.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical treatment duration for this compound to observe significant effects?

A2: A treatment duration of 48 hours is commonly used to observe significant antiproliferative and apoptotic effects of this compound.[1] However, time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the optimal time point for your experimental endpoints.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a marine-derived compound that functions as an antineoplastic agent.[2] Its primary mechanism involves the de novo synthesis of ceramide, a bioactive sphingolipid.[3] This accumulation of intracellular ceramide leads to the activation of Protein Kinase C zeta (PKCζ), which in turn triggers downstream signaling pathways culminating in apoptosis and inhibition of cell proliferation.[1]

Q4: Which signaling pathway is primarily affected by this compound?

A4: this compound primarily impacts the sphingolipid signaling pathway by inducing the accumulation of ceramide.[3][4] This leads to cellular stress and the activation of apoptotic pathways.

Q5: Is this compound soluble in aqueous solutions?

A5: this compound is a lipid-like molecule and may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Issue Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. This compound precipitation.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for the stock solution.
Lower than expected cytotoxicity 1. Sub-optimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line resistance.1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Increase the treatment duration (e.g., up to 72 hours). 3. Research the specific cell line's sensitivity to ceramide-induced apoptosis.
Unexpected increase in absorbance (MTT assay) 1. Contamination (bacterial or yeast). 2. This compound interference with the assay.1. Check for contamination under a microscope and discard contaminated cultures. 2. Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Possible Cause Recommended Solution
Low percentage of apoptotic cells 1. Insufficient this compound concentration or treatment time. 2. Cells are in early-stage apoptosis and not yet Annexin V positive. 3. Incorrect gating during flow cytometry analysis.1. Increase this compound concentration and/or treatment duration. 2. Perform a time-course experiment to capture the peak of apoptosis. 3. Use appropriate controls (unstained, single-stained) to set gates correctly.
High percentage of necrotic cells (PI positive) 1. This compound concentration is too high, leading to rapid cell death. 2. Harsh cell handling during the staining procedure.1. Use a lower concentration of this compound to induce apoptosis rather than necrosis. 2. Handle cells gently, avoid vigorous vortexing, and use appropriate centrifuge speeds.
Annexin V signal is weak 1. Low level of phosphatidylserine exposure. 2. Insufficient Annexin V binding.1. Ensure the treatment is sufficient to induce apoptosis. 2. Check the concentration of Annexin V and the incubation time as per the manufacturer's protocol. Ensure the binding buffer contains calcium.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (IC50)Treatment DurationReference
PC-3Prostate~1 µM48 hours[1]
LNCaPProstate1-10 µM48 hours[1]
MCF-7Breast< 1 µMNot Specified[5]
HCT-116Colon< 1 µMNot Specified[5]
Caco-2Colon< 1 µMNot Specified[5]
JurkatLeukemia< 1 µMNot Specified[5]
HeLaCervical< 1 µMNot Specified[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up compensation and gates for live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Spisulosine_Signaling_Pathway This compound This compound De_Novo_Synthesis De Novo Synthesis of Ceramide This compound->De_Novo_Synthesis Ceramide_Synthase Ceramide Synthase Ceramide_Synthase->De_Novo_Synthesis Ceramide Ceramide De_Novo_Synthesis->Ceramide PKCzeta PKCζ Ceramide->PKCzeta activates Apoptosis_Pathway Apoptotic Signaling Pathway PKCzeta->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis_Pathway->Cell_Proliferation_Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow A 1. Seed Cells B 2. Treat with this compound (Concentration Gradient) A->B C 3. Incubate (e.g., 48h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Determine IC50 D->E F 6. Treat Cells with IC50 Concentration E->F G 7. Apoptosis Assay (Annexin V/PI) F->G H 8. Cell Cycle Analysis (PI Staining) F->H I 9. Western Blot for Key Proteins (e.g., PKCζ) F->I

Caption: General experimental workflow.

References

Technical Support Center: Stereoselective Synthesis of Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Spisulosine ((2S,3R)-2-aminooctadecan-3-ol).

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Nucleophilic Addition to N-Protected-L-alaninal

One of the most critical steps in many syntheses of this compound is the diastereoselective addition of a long-chain organometallic reagent to an N-protected L-alaninal to form the C2-C3 bond with the desired (2S, 3R) or syn configuration. Low diastereoselectivity, resulting in a mixture of syn and anti isomers, is a common problem.

Question: My Grignard or organolithium addition to N-Boc-L-alaninal is giving a low diastereomeric ratio (dr) of the desired syn product. What are the likely causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in this step is typically due to a lack of proper facial control during the nucleophilic attack on the aldehyde. The stereochemical outcome is a result of the competition between chelation control (favoring the desired syn product) and the Felkin-Anh model (favoring the anti product).

Potential Causes and Solutions:

  • Inadequate Chelation: The N-Boc protecting group is crucial for forming a five-membered chelate with the magnesium or lithium ion and the aldehyde oxygen. This rigidifies the conformation of the L-alaninal, forcing the nucleophile to attack from the less hindered face to yield the syn product.

    • Troubleshooting:

      • Choice of Grignard Reagent: Ensure the Grignard reagent is freshly prepared and accurately titrated. The presence of excess magnesium metal or impurities can affect the reaction.

      • Solvent: Ethereal solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent and facilitating chelation. Ensure the solvent is anhydrous.

      • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and favor the chelation pathway.

      • Lewis Acids: The addition of certain Lewis acids can enhance chelation. However, strong Lewis acids can promote the non-chelation pathway. The magnesium of the Grignard reagent itself should act as the Lewis acid.

  • Protecting Group Issues: The nature of the N-protecting group significantly influences the degree of chelation.

    • Troubleshooting:

      • The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are known to promote chelation.[1] If you are using a different protecting group, consider switching to one of these. Double N-protection (e.g., N-Bn-N-Boc) can block chelation and may lead to the anti product as the major isomer.

  • Racemization of L-alaninal: α-Amino aldehydes are susceptible to racemization via enolization, especially under basic conditions or during prolonged reaction times.

    • Troubleshooting:

      • Prepare the N-Boc-L-alaninal immediately before use and keep it cold.

      • Minimize the reaction time for the nucleophilic addition.

      • Use of organocuprates or manganese reagents can sometimes provide high diastereoselectivity under milder conditions that are less prone to causing racemization.[1]

Quantitative Data on Diastereoselectivity:

The diastereomeric ratio is highly dependent on the specific reagents and conditions used. Below is a summary of expected outcomes based on different approaches.

N-Protecting GroupReagentConditionsMajor ProductTypical Diastereomeric Ratio (syn:anti)
N-BocVinyl magnesium bromideTHF, 0 °Csyn75:25[2]
N-BocAlkyl cupratesTHF, low temp.syn>90:10[1]
N,N-DibenzylAllyl reagentsVariousantiVaries, favors non-chelation control
Problem 2: Low Yield or E/Z Selectivity in Wittig Olefination

The Wittig reaction is commonly used to construct the long aliphatic chain of this compound. Common issues include low yields, especially with sterically hindered aldehydes, and poor control over the E/Z stereochemistry of the resulting double bond (if an unsaturated analogue is being synthesized).

Question: I am getting a low yield in the Wittig reaction to form the C14-C15 bond. How can I optimize this step?

Answer:

Low yields in Wittig reactions, particularly with long-chain substrates, can be due to several factors including ylide instability, steric hindrance, and difficult purification.

Potential Causes and Solutions:

  • Ylide Generation and Stability: The phosphonium ylide must be generated efficiently and used promptly, especially if it is unstabilized.

    • Troubleshooting:

      • Base Selection: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). For unstabilized ylides, salt-free conditions (e.g., using NaHMDS or KHMDS as the base) can improve Z-selectivity and prevent side reactions.

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

      • Temperature: Generate the ylide at a suitable temperature (e.g., 0 °C to room temperature for stabilized ylides, or lower temperatures for unstabilized ylides) and then perform the reaction with the aldehyde at a low temperature (e.g., -78 °C) before allowing it to warm.

  • Steric Hindrance: The aldehyde precursor to the this compound backbone can be sterically demanding, leading to a slow reaction.

    • Troubleshooting:

      • Reaction Time and Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (after initial low-temperature addition) to drive it to completion.

      • Alternative Olefination: If the Wittig reaction consistently gives low yields, consider an alternative such as the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents are generally more nucleophilic and can be more effective with hindered aldehydes. The water-soluble phosphate byproduct also simplifies purification.

  • Product Purification: The triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired alkene, leading to apparent low yields after purification.

    • Troubleshooting:

      • Optimize chromatographic conditions to ensure good separation.

      • In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can aid in its removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing the (2S, 3R) stereochemistry in this compound?

A1: The key is to control the relative stereochemistry between C2 and C3. The most prevalent strategies are:

  • Chiral Pool Synthesis starting from L-alanine: This approach uses the inherent chirality of L-alanine for the C2 stereocenter. The C3 stereocenter is then established through a diastereoselective nucleophilic addition to the corresponding N-protected L-alaninal, aiming for a syn relationship.

  • Substrate-Controlled Aza-Claisen Rearrangement: This method can be used to establish the erythro (syn) configured amino-alcohol motif in a highly stereoselective manner.[3]

  • Sharpless Asymmetric Dihydroxylation/Epoxidation: These methods can be employed on a long-chain alkene precursor to introduce the amino and hydroxyl groups with the correct absolute and relative stereochemistry.[4]

Q2: Which protecting groups are recommended for the amine and hydroxyl groups during the synthesis?

A2: The choice of protecting groups is critical and should be planned based on the overall synthetic route to ensure orthogonality (i.e., the ability to remove one protecting group without affecting another).

  • Amino Group:

    • Boc (tert-butyloxycarbonyl): Widely used, stable under many conditions, and can direct stereochemistry through chelation. It is typically removed with strong acid (e.g., TFA).

    • Cbz (benzyloxycarbonyl): Also effective for chelation control and can be removed by hydrogenolysis, which is a mild condition.

  • Hydroxyl Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups for alcohols, stable to a wide range of conditions, and are typically removed with a fluoride source (e.g., TBAF).

    • MOM (methoxymethyl ether): Stable to basic and nucleophilic conditions, removed with acid.

Q3: My deprotection of the N-Boc group with TFA is leading to side products. What could be the issue?

A3: While TFA is standard for Boc deprotection, it can lead to side reactions, especially if carbocation intermediates are formed and can be trapped by other nucleophiles in the molecule or scavengers.

  • Troubleshooting:

    • Scavengers: Use scavengers like triisopropylsilane (TIS) or water to trap any carbocations generated during deprotection.

    • Temperature: Perform the deprotection at 0 °C to minimize side reactions.

    • Alternative Deprotection: Consider using HCl in an organic solvent (e.g., dioxane or methanol) as an alternative to TFA.

Q4: Can you provide a general experimental protocol for the diastereoselective Grignard addition to N-Boc-L-alaninal?

A4: The following is a generalized protocol based on common procedures. Note: This is a template and should be optimized for your specific long-chain Grignard reagent.

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to N-Boc-L-alaninal

  • Preparation of N-Boc-L-alaninal:

    • To a solution of N-Boc-L-alaninol in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude aldehyde immediately in the next step.

  • Grignard Addition:

    • Dissolve the crude N-Boc-L-alaninal in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add the long-chain alkylmagnesium bromide (e.g., pentadecylmagnesium bromide, 1.5 eq) in THF via a syringe or dropping funnel.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.

Visualizations

Experimental Workflow: Synthesis of this compound via Nucleophilic Addition

G cluster_start Starting Material Preparation cluster_key_step Key Stereoselective Step cluster_final Final Product L-Alanine L-Alanine N-Boc-L-alaninol N-Boc-L-alaninol L-Alanine->N-Boc-L-alaninol 1. Boc Protection 2. Reduction N-Boc-L-alaninal N-Boc-L-alaninal N-Boc-L-alaninol->N-Boc-L-alaninal Oxidation (DMP) Protected_this compound N-Boc-(2S,3R)-amino-alcohol N-Boc-L-alaninal->Protected_this compound Nucleophilic Addition (Chelation Control) Grignard_Reagent C15H31MgBr Grignard_Reagent->Protected_this compound This compound This compound Protected_this compound->this compound Deprotection (TFA)

Caption: A typical workflow for the synthesis of this compound.

Logical Relationship: Controlling Diastereoselectivity

G Start N-Protected α-Amino Aldehyde Chelation Chelation Control (e.g., N-Boc, MgBr2) Start->Chelation Favored by: - Chelating N-protecting group - Low Temperature Felkin Felkin-Anh Model (Non-chelating conditions) Start->Felkin Favored by: - Non-chelating groups - Bulky reagents Syn syn-Diastereomer (Desired Product) Chelation->Syn Anti anti-Diastereomer (Undesired Product) Felkin->Anti

References

Preventing degradation of Spisulosine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Spisulosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound stock solutions to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on its chemical structure as a long-chain amino alcohol, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the integrity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. Vendor recommendations and general best practices for similar bioactive lipids suggest the following:

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide provides potential causes and solutions for common problems related to stock solution degradation.

IssuePotential CauseTroubleshooting Steps
Loss of biological activity in experiments Degradation of this compound in stock or working solutions.1. Verify Storage: Ensure stock solutions have been stored at the correct temperature and for the recommended duration. 2. Check Handling: Review your solution preparation and handling procedures. Avoid excessive exposure to light and room temperature. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 4. Perform a Stability Check: Use an analytical method like HPLC to assess the purity of your stock solution (see Experimental Protocols section).
Precipitate formation in working solutions Poor solubility of this compound in the aqueous culture medium.1. Optimize Dilution: When diluting the DMSO stock solution into your aqueous medium, ensure rapid and thorough mixing. Stepwise dilution may be beneficial. 2. Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cellular toxicity and solubility issues. 3. Consider a Co-solvent: In some instances, a small percentage of a biocompatible co-solvent might be necessary, though this should be validated for its effect on your specific experimental system.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or improper handling.1. Standardize Procedures: Ensure all users are following the same documented protocol for solution preparation, storage, and use. 2. Aliquot Diligently: Prepare single-use aliquots of your stock solution to minimize the impact of handling on the entire stock. 3. Protect from Light: Handle this compound solutions in a subdued light environment and store them in amber vials or tubes wrapped in foil.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your this compound stock solutions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol for sphingoid bases and should be optimized for this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a defined period.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in an oven at a set temperature (e.g., 60°C).

    • Analyze at various time points by HPLC.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution to a light source in a photostability chamber.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples at various time points by HPLC.

Analysis:

  • Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. The ideal method should provide good separation between the parent compound and any new peaks that appear under stress conditions.

Visualizations

Logical Workflow for Troubleshooting this compound Stability

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Action Corrective Actions cluster_Resolution Resolution Start Inconsistent or Negative Experimental Results CheckStorage Verify Stock Solution Storage Conditions (Temp, Duration, Light) Start->CheckStorage Potential Degradation CheckHandling Review Solution Handling Procedures (Thawing, Dilution) Start->CheckHandling Potential Inaccuracy CheckContamination Assess Potential for Microbial or Chemical Contamination Start->CheckContamination Potential Interference PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh If storage is compromised OptimizeProtocol Optimize Experimental Protocol (e.g., Dilution) CheckHandling->OptimizeProtocol If handling is suboptimal CheckContamination->PrepareFresh If contamination is suspected AnalyticalValidation Perform Analytical Validation (e.g., HPLC) of Stock PrepareFresh->AnalyticalValidation Validate new stock Resolution Consistent Experimental Results Achieved OptimizeProtocol->Resolution AnalyticalValidation->Resolution

Caption: A flowchart outlining the logical steps to troubleshoot experimental issues potentially related to this compound stock solution stability.

Potential Degradation Pathways of this compound

DegradationPathways cluster_Pathways Potential Degradation Reactions This compound This compound (1-deoxysphinganine) Oxidation Oxidation Products (e.g., hydroxylated derivatives) This compound->Oxidation Oxidizing agents (e.g., air, peroxides) Hydrolysis Hydrolysis Products (cleavage of bonds - less likely for this structure) This compound->Hydrolysis Extreme pH (acid or base) Photodegradation Photodegradation Products (various photo-adducts or fragments) This compound->Photodegradation Exposure to UV or high-intensity visible light

Spisulosine Translational Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Spisulosine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of translating this compound from preclinical research to potential clinical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your experimental work.

I. Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the investigation of this compound.

A. Efficacy & Mechanism of Action

Question: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What could be the issue?

Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: this compound's efficacy can be cell-line dependent. While it has shown activity in prostate cancer cell lines like PC-3 and LNCaP, its potency can vary. We recommend including a known sensitive cell line as a positive control in your experiments.

  • Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Dosage and Incubation Time: Verify that the concentration range and incubation times are appropriate. Based on preclinical data, IC50 values can range from the sub-micromolar to low micromolar range.

  • Assay-Specific Issues: If using an MTT or similar metabolic assay, ensure the compound is not interfering with the assay itself. Consider using a direct cell counting method or a live/dead stain to confirm viability.

Question: We are trying to confirm the mechanism of action but are not seeing a significant increase in ceramide levels after this compound treatment. Why might this be?

Answer: Detecting changes in ceramide levels can be technically challenging. Here are some potential reasons and solutions:

  • Timing of Measurement: The peak of ceramide accumulation may be time-dependent. We recommend performing a time-course experiment to identify the optimal time point for measurement post-treatment.

  • Subcellular Localization: this compound-induced ceramide accumulation may be localized to specific cellular compartments. Whole-cell lysate measurements might dilute this effect.

  • Quantification Method Sensitivity: Ensure your lipid extraction and quantification methods (e.g., LC-MS/MS) are sensitive enough to detect subtle changes in ceramide levels. Proper internal standards are crucial for accurate quantification.

  • Cellular Metabolism: Cells may rapidly metabolize the newly synthesized ceramide. Consider using inhibitors of enzymes that metabolize ceramide, such as ceramidases, as experimental controls.

Question: Our Western blot for activated PKCζ is not showing a clear signal. What can we do?

Answer: Detecting the activated (phosphorylated) form of PKCζ requires careful optimization of your Western blot protocol.

  • Antibody Selection: Use an antibody that specifically recognizes the phosphorylated, active form of PKCζ.

  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.

  • Positive Control: Use a known activator of PKCζ as a positive control to ensure your experimental system and reagents are working correctly.

  • Loading Amount: Ensure you are loading a sufficient amount of protein lysate, as the phosphorylated form may be a small fraction of the total PKCζ pool.

B. Toxicity & Safety

Question: We are observing significant in vitro neurotoxicity in our neuronal cell cultures, even at low concentrations of this compound. How can we mitigate this?

Answer: Neurotoxicity is a known challenge with this compound.[1] Here are some strategies for in vitro studies:

  • Co-culture Systems: Consider using co-culture models that include astrocytes or other glial cells, which can provide a more physiologically relevant environment and may have a protective effect.

  • Dose and Time Escalation: Start with very low concentrations and shorter exposure times to identify a non-toxic window where you might still observe the desired anti-cancer effects in co-culture with cancer cells.

  • Protective Agents: Investigate the co-administration of neuroprotective agents in your in vitro models to see if the toxic effects can be mitigated without compromising the anti-cancer activity.

Question: How can we assess the potential for this compound-induced hepatotoxicity in our preclinical studies?

Answer: Hepatotoxicity is another significant concern with this compound.[1] In vitro and in vivo models can be used for assessment:

  • In Vitro Models: Utilize primary human hepatocytes or 3D liver spheroids, which are more predictive of human liver toxicity than immortalized cell lines. Assess markers of liver injury such as ALT and AST leakage, as well as cell viability.

  • In Vivo Models: In animal studies, closely monitor liver function through regular blood tests for liver enzymes. Histopathological analysis of liver tissue at the end of the study is crucial to identify any cellular damage.

C. Formulation & Administration

Question: this compound has poor aqueous solubility. How can we prepare a suitable formulation for our in vivo experiments?

Answer: For preclinical in vivo studies, a common approach for poorly soluble compounds is to use a vehicle that can safely deliver the drug. Consider the following options:

  • Co-solvent Systems: A mixture of solvents like DMSO, ethanol, polyethylene glycol (PEG), and saline can be used. It is important to perform a vehicle toxicity study to ensure the vehicle itself does not have adverse effects at the administered volume.

  • Lipid-Based Formulations: Given this compound's lipid-like structure, lipid-based formulations such as lipid emulsions or nanosuspensions could be explored to improve solubility and bioavailability.

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the formulation vehicle may improve its solubility.

For the Phase I clinical trial, this compound was administered as a weekly three-hour intravenous infusion.[1] The exact formulation details are not publicly available, but it would have been a sterile, parenteral formulation suitable for intravenous administration.

II. Quantitative Data

A. In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~1[2]
LNCaPProstate Cancer~1[2]
MCF-7Breast Cancer< 1[3]
HCT-116Colon Cancer< 1[3]
Caco-2Colorectal Adenocarcinoma< 1[3]
JurkatT-cell Leukemia< 1[3]
HeLaCervical Cancer< 1[3]
B. Phase I Clinical Trial (NCT00106547) - Dose Escalation and Toxicities
Dose Level (mg/m²/week)Number of PatientsDose-Limiting Toxicities (DLTs)
430
830
1630
3230
6430
12840
20061 (Grade 3 ALT increase)
  • Maximum Tolerated Dose (MTD): Not reached due to early termination of the trial program, but likely around 200 mg/m².[1]

  • Adverse Events: Mild to moderate nausea, pyrexia, injection site reactions, vomiting. Grade 3 laboratory abnormalities included anemia, lymphopenia, and increases in liver enzymes. One case of Grade 4 peripheral motor and sensory neuropathy was observed.[1]

  • Efficacy: No objective responses were observed. Four patients had stable disease for less than 3 months.[1]

III. Experimental Protocols

A. Measurement of Ceramide Accumulation by LC-MS/MS
  • Cell Treatment and Lipid Extraction:

    • Plate and treat cells with this compound or vehicle control for the desired time.

    • Aspirate the media and wash cells with ice-cold PBS.

    • Scrape cells in methanol and transfer to a glass tube.

    • Add internal standards (e.g., C17:0 ceramide).

    • Perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 (v/v/v) methanol:chloroform:water ratio.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases containing formic acid to facilitate ionization.

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect specific ceramide species and the internal standard.

    • Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

B. Assessment of PKCζ Activation by Western Blot
  • Protein Lysate Preparation:

    • Treat cells with this compound or vehicle control.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated PKCζ (active form) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize, strip the membrane and re-probe with an antibody for total PKCζ or a loading control like β-actin.

C. Apoptosis Detection by Annexin V Staining
  • Cell Preparation:

    • Treat cells with this compound or vehicle control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

IV. Visualizations

A. Signaling Pathway of this compound

Spisulosine_Pathway This compound This compound Ceramide_Synthase de novo Ceramide Synthesis This compound->Ceramide_Synthase induces Ceramide Ceramide Accumulation Ceramide_Synthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Caspase3 Caspase-3 Cleavage PKCzeta->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

B. Experimental Workflow for In Vitro Efficacy

Efficacy_Workflow start Start: Cancer Cell Culture treat Treat with this compound (Dose-Response) start->treat viability Assess Cell Viability (e.g., MTT, Cell Counting) treat->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism ceramide Ceramide Assay mechanism->ceramide pkc PKCζ Activation Assay mechanism->pkc apoptosis Apoptosis Assay mechanism->apoptosis end End: Data Analysis ceramide->end pkc->end apoptosis->end

Caption: Workflow for evaluating the in vitro efficacy of this compound.

C. Challenges in Clinical Translation of this compound

Clinical_Translation_Challenges Spisulosine_Dev This compound Development Preclinical Preclinical Efficacy Spisulosine_Dev->Preclinical Clinical_Trials Phase I Clinical Trials Preclinical->Clinical_Trials Challenges Translational Challenges Clinical_Trials->Challenges Toxicity Toxicity Challenges->Toxicity Efficacy_Lack Lack of Clinical Efficacy Challenges->Efficacy_Lack Formulation Formulation & Solubility Challenges->Formulation Discontinuation Clinical Development Discontinued Toxicity->Discontinuation Efficacy_Lack->Discontinuation

Caption: Key challenges in the clinical translation of this compound.

References

Validation & Comparative

A Comparative Analysis of Spisulosine and Other Sphingolipid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate, governing processes from proliferation to apoptosis. The therapeutic potential of modulating these pathways has led to the development of a diverse array of sphingolipid analogs. This guide provides a comparative analysis of Spisulosine, a marine-derived aminolipid, against other prominent sphingolipid analogs such as Fingolimod and Safingol. This objective comparison, supported by experimental data and detailed methodologies, is intended to aid researchers, scientists, and drug development professionals in their exploration of novel cancer therapeutics.

At a Glance: Comparative Efficacy of Sphingolipid Analogs

To facilitate a direct comparison of the cytotoxic potential of this compound, Fingolimod, and Safingol, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. This data, curated from various preclinical studies, highlights the differential potency of these analogs across different cancer types.

CompoundCell LineCancer TypeIC50 (µM)
This compound PC-3Prostate Cancer1[1]
LNCaPProstate Cancer1[1]
Fingolimod MCF-7Breast Cancer5-20[2]
MDA-MB-231Breast Cancer5-20[2]
Sk-Br-3Breast Cancer5-20[2]
HCT-116Colon Cancer5-20[2]
SW620Colon Cancer5-20[2]
SCC9Head and Neck Squamous Cell Carcinoma4.34
K562Chronic Myelogenous Leukemia0.000033 (as an S1P antagonist)[3]
NK cellsNatural Killer cells0.000033 (as an S1P antagonist)[3]
Safingol MDA-MB-231Breast Cancer3.4[2]
JIMT-1Breast Cancer1.8[2]
MCF-7Breast Cancer9.5[2]
SKOV-3Ovarian Cancer0.73[2], 1.4[4]

Delving into the Mechanisms: Signaling Pathways Unraveled

The distinct biological effects of these sphingolipid analogs stem from their unique interactions with cellular signaling pathways. Understanding these mechanisms is paramount for targeted drug development.

This compound: Inducing Apoptosis through Ceramide Accumulation

This compound exerts its antiproliferative effects by triggering a cascade of events initiated by the accumulation of intracellular ceramides.[1] This is achieved through the de novo synthesis pathway, a process that can be blocked by the ceramide synthase inhibitor Fumonisin B1.[1] The elevated ceramide levels then lead to the activation of the atypical protein kinase C zeta (PKCζ), a key downstream effector that orchestrates the apoptotic response.[1]

Spisulosine_Pathway This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Ceramide <De Novo> Intracellular Ceramide Accumulation Ceramide_Synthase->Ceramide PKCzeta PKCζ Activation Ceramide->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis Fumonisin_B1 Fumonisin B1 Fumonisin_B1->Ceramide_Synthase Inhibits

This compound-induced apoptotic signaling pathway.
Fingolimod: Modulating Sphingosine-1-Phosphate Receptors

Fingolimod (FTY720) is a prodrug that, upon phosphorylation in vivo to fingolimod-phosphate (FTY720-P), acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[4] It binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[4] This binding initially acts as an agonist, but prolonged exposure leads to receptor internalization and degradation, resulting in a functional antagonism of S1P signaling.[4] The downstream effects are mediated through various G-protein-coupled signaling cascades, influencing cell trafficking, proliferation, and survival.

Fingolimod_Pathway Fingolimod Fingolimod (FTY720) Fingolimod_P Fingolimod-Phosphate Fingolimod->Fingolimod_P Phosphorylation S1PRs S1P Receptors (S1P1, S1P3, S1P4, S1P5) Fingolimod_P->S1PRs G_Proteins G-Proteins (Gi/o, Gq, G12/13) S1PRs->G_Proteins Internalization Receptor Internalization & Functional Antagonism S1PRs->Internalization Downstream Downstream Signaling (e.g., PI3K, PLC, Rho) G_Proteins->Downstream Safingol_Pathway Safingol Safingol PKC Protein Kinase C (PKCβI, PKCδ, PKCε) Safingol->PKC Inhibits PI3K_pathway PI3K/Akt/mTOR Pathway Safingol->PI3K_pathway Inhibits Autophagy Autophagic Cell Death PKC->Autophagy Akt Akt PI3K_pathway->Akt PI3K_pathway->Autophagy mTOR mTOR Akt->mTOR p70S6K_rS6 p70S6k / rS6 mTOR->p70S6K_rS6

References

Spisulosine vs. Paclitaxel: A Comparative Guide to Efficacy in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of spisulosine (ES-285) and paclitaxel, two cytotoxic agents with distinct mechanisms of action, against prostate cancer cell lines. The information presented herein is a synthesis of publicly available experimental data, intended to inform research and development efforts in the field of oncology.

Executive Summary

Both this compound and paclitaxel demonstrate significant cytotoxic effects against prostate cancer cells, albeit through different molecular pathways. This compound, a marine-derived compound, induces apoptosis by promoting the de novo synthesis of ceramide. Paclitaxel, a well-established chemotherapeutic agent, disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. While direct comparative studies are limited, available data suggest that both compounds are active in the low micromolar to nanomolar range, respectively. This guide presents a compilation of reported efficacy data, detailed experimental methodologies, and visual representations of their signaling pathways to facilitate a comprehensive understanding of their potential as therapeutic agents for prostate cancer.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and paclitaxel in the androgen-independent (PC-3) and androgen-sensitive (LNCaP) human prostate cancer cell lines. It is important to note that IC50 values for paclitaxel can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.

CompoundCell LineIC50Reference(s)
This compound PC-31 µM[1][2]
LNCaP1 µM[1][2]
Paclitaxel PC-3Varies (e.g., 5.16 nM, 31.2 nM, ~8.3 µM)
LNCaPVaries (e.g., low nM to µM range)

Mechanisms of Action and Signaling Pathways

This compound

This compound's primary mechanism of action involves the induction of apoptosis through the modulation of sphingolipid metabolism. Specifically, it stimulates the de novo synthesis of ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis. The accumulation of intracellular ceramide leads to the activation of Protein Kinase C zeta (PKCζ), which in turn triggers the apoptotic cascade.[1][2]

G This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Activates Ceramide Ceramide Ceramide_Synthase->Ceramide Increases de novo synthesis PKCzeta PKCζ Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis Induces

Caption: this compound Signaling Pathway in Prostate Cancer Cells.

Paclitaxel

Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Additionally, paclitaxel has been shown to induce the production of reactive oxygen species (ROS), which can contribute to its apoptotic effects through the activation of the JNK/caspase-3 signaling pathway and modulation of the HIF-1α protein.[3][4][5]

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes ROS ROS Production Paclitaxel->ROS Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces HIF1a HIF-1α ROS->HIF1a Increases JNK_Caspase3 JNK/Caspase-3 Pathway JNK_Caspase3->Apoptosis HIF1a->JNK_Caspase3 Activates

Caption: Paclitaxel Signaling Pathway in Prostate Cancer Cells.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the efficacy of this compound and paclitaxel. Specific details may vary between laboratories and publications.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 4 (cont.) a Seed cells in 96-well plates b Treat cells with varying concentrations of drug a->b c Add MTT reagent to each well b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f

Caption: Experimental Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Prostate cancer cells (PC-3 or LNCaP) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide stain.

Conclusion

This compound and paclitaxel are both potent inducers of cell death in prostate cancer cells, operating through distinct and well-characterized mechanisms. The data compiled in this guide highlight their potential as anticancer agents. The significant variability in the reported IC50 values for paclitaxel underscores the critical importance of standardized experimental conditions when comparing the efficacy of different compounds. The provided protocols offer a foundation for such standardized evaluations. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound and paclitaxel and to explore potential synergistic effects in combination therapies for prostate cancer. The distinct signaling pathways they target suggest that a combined therapeutic approach could be a promising strategy to enhance efficacy and overcome potential drug resistance.

References

Distinguishing Cell Fates: A Guide to Confirming Spisulosine-Induced Apoptosis with Caspase-3 Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental methods to confirm apoptosis induced by the marine-derived compound Spisulosine, with a focus on the pivotal role of caspase-3 cleavage assays. This guide also addresses the evolving understanding of this compound's mechanism of action, including the development of derivatives that shift its cytotoxic function from apoptosis to autophagy.

This compound, a bioactive sphingoid isolated from the marine mollusc Spisula polynyma, has demonstrated potent anti-proliferative properties against a range of cancer cell lines.[1][2] Early investigations into its mechanism of action identified the induction of apoptosis, or programmed cell death, as a key contributor to its cytotoxicity.[3][4] More recent studies, however, have revealed a nuanced picture, with rationally designed derivatives of this compound showing a functional switch from inducing apoptosis to promoting autophagic cell death.[5] This makes the precise characterization of the cell death modality crucial for the development and application of this compound-based compounds.

The activation of caspase-3 is a hallmark of apoptosis.[6] This executioner caspase is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells.[6][7] Therefore, assays that detect the cleavage of pro-caspase-3 into its active fragments are a reliable method for confirming apoptosis.[8]

This guide will compare two common methods for assessing caspase-3 cleavage—Western blotting and fluorometric activity assays—and provide detailed protocols for their implementation. Furthermore, it will present a comparative overview of the effects of the original this compound and a novel derivative on the induction of apoptosis, highlighting the utility of the caspase-3 cleavage assay in distinguishing between different cell death pathways.

Comparative Analysis of this compound and its Derivative

The following table summarizes the differential effects of the original this compound compound and a recently developed derivative on the induction of apoptosis, as determined by caspase-3 activation.

CompoundTarget Cell LinesEffect on Caspase-3Primary Mode of Cell DeathReference
This compound (Original) Prostate cancer cells (PC-3, LNCaP), various solid tumor linesActivation of caspase-3 and caspase-12Atypical Apoptosis[3][4]
This compound Derivative (26b) Diverse cancer cellsNo significant induction of apoptosisAutophagy[5]

Experimental Protocols

Western Blot for Cleaved Caspase-3

This method provides a semi-quantitative assessment of the levels of both pro-caspase-3 and its cleaved, active fragments.

a. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluence and treat with this compound or the compound of interest for the indicated time.

  • Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

  • Lyse the cell pellet in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay or a similar protein quantification method.

b. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12-15% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C. A primary antibody against total caspase-3 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Fluorometric Caspase-3 Activity Assay

This method provides a quantitative measure of caspase-3 enzymatic activity.

  • Culture and treat cells as described for the Western blot protocol.

  • Harvest and lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the lysate on ice for 10 minutes and then centrifuge to pellet debris.

  • In a 96-well microplate, add the cell lysate to each well.

  • Add a reaction buffer containing dithiothreitol (DTT) to each well.

  • Initiate the reaction by adding a fluorogenic caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin).[9][10]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[9][11][12]

  • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to that of untreated controls.

Visualizing the Pathways

To better understand the biological context and experimental procedures, the following diagrams illustrate the apoptotic signaling pathway and the workflow of a caspase-3 cleavage assay.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Cleaved) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Substrate Cleavage Substrates->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

This compound-induced intrinsic apoptotic pathway.

G cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis Cell_Culture Cell Culture & Treatment (e.g., with this compound) Cell_Harvest Cell Harvest & Lysis Cell_Culture->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Caspase-3 Cleavage Detection by Western Blot.

References

Spisulosine's Antitumor Potential: A Comparative Analysis Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spisulosine, a novel antiproliferative compound of marine origin, has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This guide provides a comparative overview of its efficacy, details its mechanism of action, and presents standardized protocols for its evaluation, offering a valuable resource for researchers investigating new therapeutic agents.

Comparative Anticancer Activity of this compound

This compound has been shown to inhibit the proliferation of a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. While a comprehensive cross-validation study using a standardized panel such as the NCI-60 is not publicly available, a compilation of IC50 values from various independent investigations is presented below. It is important to note that variations in experimental conditions between studies may influence the reported values.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerPC-31[1]
LNCaP1[1]
Breast CancerMCF-7< 1
Colon CancerHCT-116< 1
Caco-2< 1
LeukemiaJurkat< 1
Cervical CancerHeLa< 1

Mechanism of Action: Induction of Apoptosis via Ceramide Pathway

This compound's primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is initiated through the de novo synthesis of ceramide, a bioactive sphingolipid.[1] this compound treatment leads to an accumulation of intracellular ceramide, which in turn activates Protein Kinase C zeta (PKCζ).[1] This signaling cascade ultimately results in the execution of the apoptotic program.

Furthermore, this compound has been observed to disrupt the cellular cytoskeleton by promoting the disassembly of actin stress fibers. This effect contributes to changes in cell morphology, leading to a rounded phenotype and loss of focal adhesions.

The antiproliferative effects of this compound appear to be independent of several other common signaling pathways, including the PI3K/Akt, JNK, and p38 pathways.[1]

Experimental Protocols

To facilitate further research and cross-validation of this compound's activity, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified incubation period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Ceramide Synthase Activity Assay (Fluorescent Method)

This assay measures the activity of ceramide synthase, the enzyme responsible for the de novo synthesis of ceramide.

Materials:

  • Cell lysates

  • Fluorescent sphingolipid substrate (e.g., NBD-sphinganine)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Reaction buffer

  • Organic solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, fluorescent sphingolipid substrate, fatty acyl-CoA, and reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic reaction to occur.

  • Lipid Extraction: Stop the reaction and extract the lipids using an appropriate organic solvent mixture.

  • Separation and Detection: Separate the fluorescently labeled ceramide product from the unreacted substrate using either TLC or HPLC.

  • Quantification: Quantify the amount of fluorescent ceramide product. The activity of ceramide synthase is proportional to the amount of product formed.

PKCζ Activation Assay (Western Blot)

This method detects the activation of PKCζ by assessing its phosphorylation status.

Materials:

  • Cell lysates from this compound-treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PKCζ and anti-total-PKCζ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated (active) form of PKCζ. As a loading control, a separate membrane or the same membrane after stripping can be incubated with an antibody that recognizes total PKCζ.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. An increase in the phosphorylated PKCζ signal relative to the total PKCζ signal indicates activation of the enzyme.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the molecular interactions involved, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assessment cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) adhesion Allow Adhesion (Overnight) cell_seeding->adhesion treatment Treat with this compound (Dose-response) adhesion->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ceramide_assay Ceramide Synthase Assay treatment->ceramide_assay pkc_assay PKCζ Activation Assay (Western Blot) treatment->pkc_assay actin_staining Actin Staining (Cytoskeleton) treatment->actin_staining ic50 Calculate IC50 mtt_assay->ic50 pathway_analysis Analyze Pathway Modulation ceramide_assay->pathway_analysis pkc_assay->pathway_analysis morphology Observe Morphological Changes actin_staining->morphology

Experimental workflow for evaluating this compound activity.

spisulosine_pathway This compound This compound ceramide_synthase Ceramide Synthase This compound->ceramide_synthase Activates actin Actin Stress Fibers This compound->actin ceramide Ceramide (Accumulation) ceramide_synthase->ceramide Increases de novo synthesis pkcz PKCζ ceramide->pkcz Activates apoptosis Apoptosis pkcz->apoptosis disassembly Disassembly actin->disassembly

Signaling pathway of this compound-induced apoptosis.

References

A Comparative Analysis of the Biological Activity of Synthetic and Natural Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of synthetic versus naturally isolated spisulosine, supported by experimental data.

Introduction

This compound (also known as ES-285) is a marine-derived bioactive lipid with potent antiproliferative and cytotoxic properties.[1] Isolated from the arctic surf clam Spisula polynyma, this 1-deoxysphinganine analogue has garnered significant interest in the field of oncology for its potential as a novel anticancer agent. Structurally, this compound is (2S,3R)-2-aminooctadecan-3-ol.[2] The promising biological profile of natural this compound has prompted efforts in its total synthesis to ensure a stable and scalable supply for further preclinical and clinical investigations. This guide provides a comparative overview of the biological activity of synthetic (+)-spisulosine and its naturally occurring counterpart, presenting available experimental data, detailed methodologies for key assays, and visualizations of its mechanism of action.

Data Presentation: Antiproliferative Activity

The primary measure of this compound's anticancer potential is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for both synthetic and natural this compound against various human cancer cell lines.

Synthetic (+)-Spisulosine

A study on the total synthesis of (+)-spisulosine evaluated its antiproliferative effects on a panel of six human malignant cell lines. The results demonstrated significant anticancer activity, with IC50 values of less than 1 µM in five of the cell lines tested.[3]

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma< 1[3]
HCT-116Colon Carcinoma< 1[3]
Caco-2Colorectal Adenocarcinoma< 1[3]
JurkatT-cell Leukemia< 1[3]
HeLaCervical Cancer< 1[3]
Natural this compound

Data for the antiproliferative activity of natural this compound is available from various studies, though often presented in graphical or less quantitative formats. One study reported potent cytotoxicity of the natural isolate.

Cell LineCancer TypeIC50 (µg/mL)Reference
CVINot explicitly stated, but showed antiproliferative activity[1]

Note: A direct comparison of the IC50 values is challenging due to the different units (µM vs. µg/mL) and the lack of comprehensive data for the natural isolate under comparable conditions. However, the available data suggests that synthetic (+)-spisulosine exhibits potent anticancer activity in the sub-micromolar range, which is consistent with the expected high potency of the natural compound.

Mechanism of Action

This compound exerts its antiproliferative effects through a distinct mechanism of action that involves the modulation of sphingolipid metabolism and signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of this compound

This compound's primary mechanism involves the de novo synthesis of ceramide. This accumulation of intracellular ceramide leads to the activation of protein kinase C zeta (PKCζ), a key downstream effector that mediates the apoptotic signal. This pathway is distinct from many conventional chemotherapeutic agents and presents a novel target for cancer therapy.[1]

Spisulosine_Pathway This compound This compound DeNovo_Synthesis De Novo Ceramide Synthesis This compound->DeNovo_Synthesis Ceramide Intracellular Ceramide Accumulation DeNovo_Synthesis->Ceramide PKCz PKCζ Activation Ceramide->PKCz Apoptosis Apoptosis PKCz->Apoptosis Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Spisulosine_S Synthetic This compound Cell_Culture Cancer Cell Lines Spisulosine_S->Cell_Culture Spisulosine_N Natural This compound Spisulosine_N->Cell_Culture Cell_Viability Cell Viability (MTT/MTS Assay) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Assay IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

References

A Comparative Analysis of Spisulosine and Sphingosine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Spisulosine and prominent sphingosine kinase inhibitors. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Executive Summary

The sphingolipid metabolic pathway presents a critical nexus in cancer cell signaling, governing the balance between cell survival and apoptosis. Two key therapeutic strategies targeting this pathway involve the marine-derived compound this compound and a class of drugs known as sphingosine kinase (SphK) inhibitors. This compound exerts its anti-proliferative effects by inducing the de novo synthesis of ceramide, a pro-apoptotic lipid, and activating protein kinase C zeta (PKCζ).[1] Conversely, sphingosine kinase inhibitors function by blocking the activity of SphK1 and/or SphK2, enzymes responsible for phosphorylating sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[2][3] This guide provides a comparative overview of these two approaches, presenting their efficacy in various cancer cell lines, outlining the experimental protocols for their evaluation, and illustrating their mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and three well-characterized sphingosine kinase inhibitors—SKI-II, PF-543, and ABC294640 (Opaganib)—across a range of human cancer cell lines. This data allows for a quantitative comparison of their anti-proliferative activities.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer1[1]
LNCaPProstate Cancer1[1]
MCF-7Breast Cancer< 1[4]
HCT-116Colon Cancer< 1[4]
Caco-2Colon Cancer< 1[4]
JurkatT-cell Leukemia< 1[4]
HeLaCervical Cancer< 1[4]

Table 2: IC50 Values of Sphingosine Kinase Inhibitors in Human Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
SKI-II T-24Bladder Cancer4.6[2][5]
MCF-7Breast Cancer1.2[2][5]
MCF-7/VPBreast Cancer (Doxorubicin Resistant)0.9[2][5]
NCI/ADR-RESOvarian Cancer (Doxorubicin Resistant)1.3[5]
PF-543 1483Head and Neck Squamous Cell CarcinomaNo effect on proliferation up to 1 µM[6]
A549Lung CancerNo effect on proliferation up to 1 µM
JurkatT-cell LeukemiaNo effect on proliferation up to 1 µM
U937Histiocytic LymphomaNo effect on proliferation up to 1 µM
MCF-7Breast CancerNo effect on proliferation up to 1 µM
ABC294640 (Opaganib) HepG2Liver Cancer6[7]
A-498Kidney Cancer12.2[7]
BxPC-3Pancreatic Cancer~60[8]
PANC-1Pancreatic Cancer32.8[7]
HT-29Colon Cancer48.1[7]
PC-3Prostate Cancer~20[9]
MDA-MB-231Breast Cancer~40[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT or SRB Assay)

This protocol is a general guideline for determining the IC50 values presented in the tables.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or sphingosine kinase inhibitor) for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB (Sulforhodamine B) Assay:

    • Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates five times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Apoptosis Detection by Annexin V Staining

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.

  • Cell Lysis: Lyse the treated cells with a suitable lysis buffer.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).

    • Incubate at 37°C for 1-2 hours.

  • Detection: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.

Ceramide Accumulation Assay

This assay quantifies the intracellular levels of ceramide, a key mediator of this compound's action.

  • Lipid Extraction: After treatment with this compound, harvest the cells and extract the lipids using a modified Bligh and Dyer method.

  • Quantification by Mass Spectrometry (LC-MS/MS):

    • Separate the lipid extracts using liquid chromatography.

    • Analyze the separated lipids by tandem mass spectrometry to identify and quantify different ceramide species.

    • Use internal standards for accurate quantification.

PKCζ Activation Assay

This protocol assesses the activation of PKCζ, a downstream effector of ceramide.

  • Immunoprecipitation: Lyse the treated cells and immunoprecipitate PKCζ using a specific antibody.

  • Kinase Assay:

    • Incubate the immunoprecipitated PKCζ with a specific substrate (e.g., a synthetic peptide) and [γ-³²P]ATP.

    • After the reaction, spot the mixture onto P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity on the paper using a scintillation counter. An increase in radioactivity indicates increased PKCζ activity.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and sphingosine kinase inhibitors.

Spisulosine_Pathway This compound This compound Ceramide_Synthase Ceramide Synthase This compound->Ceramide_Synthase Activates Ceramide Ceramide (Pro-apoptotic) Ceramide_Synthase->Ceramide Increases de novo synthesis PKCzeta PKCζ Ceramide->PKCzeta Activates Apoptosis Apoptosis PKCzeta->Apoptosis

Caption: this compound signaling pathway.

SphK_Inhibitor_Pathway Sphingosine Sphingosine SphK1_2 Sphingosine Kinase 1/2 Sphingosine->SphK1_2 S1P Sphingosine-1-Phosphate (Pro-survival) SphK1_2->S1P Phosphorylation Apoptosis Apoptosis S1P->Apoptosis Inhibits SphK_Inhibitor SphK Inhibitor SphK_Inhibitor->SphK1_2 Inhibits Ceramide Ceramide (Pro-apoptotic) Ceramide->Apoptosis

Caption: Sphingosine Kinase Inhibitor pathway.

Comparative Discussion

Efficacy: this compound demonstrates potent anti-proliferative activity in the low micromolar to nanomolar range across a variety of cancer cell lines, including those of the prostate, breast, colon, and blood.[1][4][10] In contrast, the efficacy of sphingosine kinase inhibitors varies depending on the specific inhibitor and the cancer cell type. SKI-II shows activity in the low micromolar range, similar to this compound.[2][5] ABC294640 (Opaganib) generally exhibits IC50 values in the higher micromolar range.[7][8][9] Notably, the highly potent SphK1 inhibitor PF-543 shows little to no effect on cell proliferation in several cancer cell lines, suggesting that potent enzyme inhibition does not always translate to cytotoxic effects.[6]

Mechanism of Action: The two classes of compounds operate through distinct, yet related, mechanisms within the sphingolipid pathway. This compound actively promotes the production of pro-apoptotic ceramide, tipping the balance towards cell death.[1] Sphingosine kinase inhibitors, on the other hand, prevent the formation of the pro-survival lipid S1P, which also shifts the cellular rheostat towards apoptosis.

Clinical Development and Toxicity: Both this compound and the sphingosine kinase inhibitor ABC294640 (Opaganib) have undergone Phase I clinical trials in patients with advanced solid tumors. In the trial for this compound, dose-limiting toxicities included reversible liver enzyme elevation and a case of severe peripheral neuropathy.[11] The most common drug-related adverse events for ABC294640 were nausea, vomiting, and fatigue, with dose-limiting toxicities observed at the highest dose level.[10]

Conclusion

This compound and sphingosine kinase inhibitors represent two promising therapeutic avenues for targeting the critical sphingolipid pathway in cancer. This compound demonstrates broad and potent anti-proliferative activity through the induction of ceramide synthesis. The efficacy of sphingosine kinase inhibitors is more variable and dependent on the specific compound. The choice between these strategies may depend on the specific cancer type and its underlying sphingolipid metabolism. Further research, including head-to-head preclinical studies and clinical trials, is warranted to fully elucidate the comparative therapeutic potential of these two classes of compounds.

References

Pharmacokinetic Profile of Spisulosine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spisulosine (ES-285), a marine-derived antitumoral agent, has demonstrated promising preclinical activity. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its analogs. Due to a scarcity of publicly available pharmacokinetic studies on this compound analogs, this document focuses on the known properties of this compound and contextualizes its potential pharmacokinetic behavior by examining related sphingolipid analogs. This guide also details the established signaling pathway of this compound and provides standardized experimental protocols for key assays relevant to its pharmacokinetic and pharmacodynamic evaluation.

Introduction to this compound

This compound is a synthetic analog of a natural compound isolated from the marine mollusk Spisula polynyma. It has shown potent antiproliferative effects in various cancer cell lines. Its primary mechanism of action involves the de novo synthesis of ceramide, leading to the activation of protein kinase C zeta (PKCζ), which in turn induces cell cycle arrest and apoptosis[1]. This compound is structurally a 1-deoxysphinganine, a class of atypical sphingolipids[2][3][4]. While canonical sphingolipids are degraded via a pathway requiring a C1-hydroxyl group, 1-deoxysphingolipids lack this group and are considered metabolic dead-ends, potentially leading to their accumulation and cellular toxicity[3][5].

Pharmacokinetic Data: this compound

A phase I clinical trial of this compound administered as a weekly three-hour intravenous infusion in patients with advanced solid malignancies provided a general overview of its pharmacokinetic profile. The study concluded that this compound exhibits:

  • Wide distribution: The compound is likely to distribute extensively into tissues.

  • Long residence time: this compound is cleared slowly from the body.

  • Dose proportionality: The plasma concentration of the drug increases proportionally with the administered dose.

Unfortunately, specific quantitative parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were not reported in the available literature.

Pharmacokinetic Data: this compound Analogs

As of the latest literature review, there is a notable absence of publicly available, quantitative pharmacokinetic data for specific analogs of this compound. While several stereoisomers and analogs of this compound, such as 4,5-dehydrothis compound, have been synthesized for biological evaluation, their pharmacokinetic properties have not been detailed in published studies[6].

Researchers in the field are encouraged to conduct and publish pharmacokinetic studies on novel this compound analogs to better understand their drug metabolism and pharmacokinetic (DMPK) profiles, which is crucial for further drug development.

Contextual Comparison: Sphingosine-1-Phosphate (S1P) Receptor Modulators

Given the lack of direct comparative data for this compound analogs, a brief examination of the pharmacokinetics of other sphingolipid analogs, specifically Sphingosine-1-Phosphate (S1P) receptor modulators, can provide some context for the potential behavior of novel this compound derivatives. It is critical to note that these are functionally different molecules and this comparison is for contextual purposes only.

Compound (Class)Half-life (t1/2)TmaxKey Metabolic PathwaysReference
Fingolimod (S1P Modulator)~6-9 days~12-16 hoursPhosphorylation by sphingosine kinases, then degradation[7]
Ponesimod (S1P Modulator)~33 hours~2-4 hoursRapidly reversible pharmacological effects[7]
BMS-986166 (S1P Modulator)Prodrug with active phosphorylated metaboliteNot specifiedOral administration with single and repeated dosing studied[8]

Note: This table is for illustrative purposes to show the range of pharmacokinetic profiles within the broader class of sphingolipid analogs and should not be used for direct comparison with this compound.

This compound Signaling Pathway

This compound exerts its antiproliferative effects by modulating intracellular ceramide levels, which acts as a second messenger to trigger downstream signaling events culminating in apoptosis.

Spisulosine_Signaling This compound This compound DeNovo De Novo Ceramide Synthesis This compound->DeNovo Ceramide Ceramide Accumulation DeNovo->Ceramide PKCz PKCζ Activation Ceramide->PKCz Apoptosis Apoptosis PKCz->Apoptosis

Caption: this compound-induced signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a novel this compound analog.

PK_Workflow cluster_preclinical Preclinical Pharmacokinetic Study AnimalDosing Animal Dosing (e.g., IV, PO) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaProcessing Plasma Processing and Storage BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis of Drug Concentration PlasmaProcessing->LCMS PKAnalysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PKAnalysis ParameterDet Determination of PK Parameters (t1/2, Cmax, AUC, etc.) PKAnalysis->ParameterDet

Caption: Experimental workflow for in vivo pharmacokinetic study.

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Formulation and Administration: The this compound analog is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). For intravenous (IV) administration, the compound is administered via the tail vein. For oral (PO) administration, the compound is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the this compound analog are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Cell Viability Assay
  • Cell Lines: Human cancer cell lines (e.g., PC-3, LNCaP for prostate cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound analog for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

This compound remains a compound of interest due to its unique mechanism of action. However, the lack of comprehensive pharmacokinetic data for both this compound and its analogs presents a significant gap in its developmental pathway. This guide underscores the necessity for further research into the DMPK properties of this promising class of compounds. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to advance the understanding and therapeutic potential of this compound analogs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Spisulosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides critical safety and logistical information for the proper disposal of Spisulosine, a marine-derived antineoplastic agent. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant, necessitating careful handling and disposal as a hazardous chemical waste.

Hazard Classification and Safety Summary

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.H302
Skin Corrosion/Irritation (Category 2) Causes skin irritation.H315
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.H319
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.H335

Data derived from the this compound Safety Data Sheet (SDS).[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials. Due to its classification as an antineoplastic agent, this compound waste must be segregated and treated as chemotherapeutic waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including double chemotherapy gloves, a protective gown with a solid front, and safety goggles or a face shield.[2][3]

  • Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]

2. Waste Segregation:

  • All this compound waste must be segregated from other laboratory waste streams, including regular trash, biohazardous waste, and other chemical waste.[6]

  • Do not mix this compound waste with incompatible chemicals.

3. Collection of this compound Waste:

  • Solid Waste:

    • This includes unused or expired this compound powder, contaminated PPE (gloves, gowns, etc.), and any plasticware or absorbent pads that have come into contact with the compound.

    • Collect all solid waste in a designated, leak-proof, puncture-resistant container clearly labeled "Chemotherapeutic Waste" or "Antineoplastic Waste."[2][6] These containers are typically yellow.[6]

    • Do not dispose of solid this compound waste in standard biohazard bags or regular trash.[6]

  • Liquid Waste:

    • This includes any solutions containing this compound.

    • Collect liquid waste in a sealed, leak-proof container, also clearly labeled "Chemotherapeutic Waste" or "Antineoplastic Waste."[6] The container must be compatible with the solvent used.

    • Crucially, do not dispose of liquid this compound waste down the sanitary sewer. [6]

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.

    • For containers of acutely toxic materials, it is recommended to triple rinse them with a suitable solvent.[7][8]

    • The rinsate from all three rinses must be collected and disposed of as liquid chemotherapeutic waste.[8]

    • After rinsing, deface the label on the container and dispose of it as solid chemotherapeutic waste.

4. Spill Decontamination:

  • In the event of a spill, immediately alert others in the area.

  • For small spills (less than 5 ml), trained personnel wearing appropriate PPE should clean the area.[2][3]

  • Use absorbent pads to wipe up liquids.

  • Clean the spill area thoroughly with a detergent solution followed by clean water.[2][3]

  • All materials used for spill cleanup must be disposed of as chemotherapeutic waste.[2]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]

5. Final Disposal:

  • All collected chemotherapeutic waste containers must be sealed securely.

  • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SpisulosineDisposal This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled 'Chemotherapeutic Waste' Container (Yellow) solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled 'Chemotherapeutic Waste' Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid->seal_container collect_rinsate Collect all Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Solid Waste triple_rinse->dispose_rinsed_container collect_rinsate->collect_liquid dispose_rinsed_container->collect_solid contact_ehs Contact EHS for Pickup seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Flowchart of the step-by-step procedure for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Spisulosine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Spisulosine (CAS No. 196497-48-0), a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and prevent contamination. This document outlines the necessary personal protective equipment (PPE), procedural steps for its use, and disposal plans to support your research and development endeavors while maintaining the highest safety standards.

Understanding the Risks: this compound Hazard Profile

This compound is classified with several hazards that necessitate careful handling.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. The known hazard classifications are summarized below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Data sourced from the this compound Safety Data Sheet.

Personal Protective Equipment (PPE) Protocol for this compound

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Safety Glasses with Side Shields, N95 Respirator. Secondary: Face Shield if there is a risk of splash.
Preparing Solutions (Dissolving, Diluting) Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Chemical Splash Goggles. Secondary: Work within a certified chemical fume hood. A face shield worn over goggles is recommended.
In Vitro / In Vivo Administration Primary: Double Nitrile Gloves, Disposable Gown (solid front, tight-fitting cuffs), Chemical Splash Goggles. Secondary: Use of a biosafety cabinet may be required depending on the experimental system.
Waste Disposal Primary: Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.

Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, low-permeability gown with a solid front and tight-fitting cuffs. Ensure it is securely fastened.

  • Respirator/Mask: If required, don an N95 respirator or appropriate mask. Perform a seal check.

  • Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If significant splash risk exists, add a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves. Dispose of them in the designated chemical waste container.

  • Gown: Remove the gown by carefully rolling it outwards and away from the body. Dispose of it in the designated waste container.

  • Eye and Face Protection: Remove the face shield (if used) and goggles from the back to the front.

  • Respirator/Mask: Remove the respirator or mask.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

This compound Handling Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow This compound PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure start Start: Handling this compound task Identify Task: - Weighing Solid - Preparing Solution - Administration - Waste Disposal start->task risk Assess Risk of Exposure: - Inhalation of dust? - Skin/Eye contact? - Splash potential? task->risk ppe_waste Waste Disposal: - Double Gloves - Gown - Goggles task->ppe_waste Disposal Task ppe_solid Solid Handling: - Double Gloves - Gown - Goggles - N95 Respirator risk->ppe_solid Inhalation Risk ppe_solution Solution Prep: - Double Gloves - Gown - Goggles - Face Shield (in Fume Hood) risk->ppe_solution Splash Risk ppe_admin Administration: - Double Gloves - Gown - Goggles risk->ppe_admin Contact Risk don Follow Donning Protocol ppe_solid->don ppe_solution->don ppe_admin->don ppe_waste->don work Perform Laboratory Work don->work doff Follow Doffing Protocol work->doff dispose Dispose of Waste Properly doff->dispose

Caption: Workflow for this compound PPE Selection.

Disposal Plan

All materials contaminated with this compound, including disposable PPE, pipette tips, and containers, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.